molecular formula C17H23NO7 B13785866 4'-Isocyanatobenzo-18-crown-6 CAS No. 83935-63-1

4'-Isocyanatobenzo-18-crown-6

Cat. No.: B13785866
CAS No.: 83935-63-1
M. Wt: 353.4 g/mol
InChI Key: VWCCEWBARYUXRO-UHFFFAOYSA-N
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Description

Overview of Crown Ether Chemistry and Macrocyclic Host Systems

Crown ethers represent a class of macrocyclic polyethers that have been a cornerstone of supramolecular chemistry since their discovery. mdpi.com Their unique ability to form stable complexes with various cations has driven extensive research into their properties and applications. mdpi.comacs.org

The field of crown ether chemistry was inaugurated by Charles J. Pedersen in 1967 with his serendipitous discovery of dibenzo-18-crown-6 (B77160). mdpi.com While attempting to synthesize a phenolic ligand, Pedersen isolated a white, crystalline by-product that exhibited the remarkable ability to solubilize alkali metal salts in organic solvents. mdpi.com This discovery, which earned Pedersen a share of the 1987 Nobel Prize in Chemistry, unveiled the fundamental principle of host-guest chemistry, where a macrocyclic host molecule can selectively bind a guest ion or molecule.

The nomenclature of crown ethers, such as 18-crown-6 (B118740), indicates the total number of atoms in the macrocyclic ring (18) and the number of oxygen atoms (6). wikipedia.org The oxygen atoms, acting as Lewis bases, are ideally positioned to coordinate with a cation that fits within the central cavity. researchgate.net This interaction is primarily based on ion-dipole forces. nih.gov The selectivity of a crown ether for a particular cation is governed by several factors, including the relative sizes of the cation and the crown ether's cavity, the number and type of donor atoms, and the charge of the cation. For instance, 18-crown-6 exhibits a high affinity for the potassium ion (K+) due to the complementary fit between the ion's diameter and the cavity size of the macrocycle. wikipedia.org This complexation enhances the solubility of inorganic salts in nonpolar solvents and can increase the reactivity of the associated anion by reducing ion-pairing. wikipedia.org

Benzo-18-crown-6 (B86084) is a derivative of 18-crown-6 that incorporates a benzene (B151609) ring into the macrocyclic framework. This structural modification imparts a degree of rigidity to the molecule and provides a site for further functionalization through electrophilic aromatic substitution. iipseries.org The presence of the benzo group can influence the complexation properties of the crown ether. While the fundamental principle of cation recognition based on size complementarity remains, the electronic nature of substituents on the benzene ring can modulate the binding affinity.

Derivatives of benzo-18-crown-6 have been extensively studied for their ion recognition capabilities. For example, the introduction of a 4'-amino group to create 4'-aminobenzo-18-crown-6 (B2564457) enhances its ionophoric properties, particularly for lead (Pb²⁺) and potassium (K⁺) ions. chemicalbook.com The amino group can participate in secondary interactions, such as hydrogen bonding, which can increase selectivity. The ability to tailor the structure of benzo-18-crown-6 derivatives allows for the development of highly selective receptors for specific metal ions. sioc-journal.cn The complexation behavior is often studied using techniques like UV-Vis spectroscopy, which can detect changes in the absorption spectrum upon binding of a cation. researchgate.net

CationIonic Diameter (Å)Typical Binding Affinity with 18-Crown-6 Cavity
Li⁺1.52Moderate
Na⁺2.04Good
K⁺2.76Excellent
Rb⁺2.98Good
Cs⁺3.34Moderate
Pb²⁺2.38Strong

The Strategic Role of Isocyanate Functionalization in Supramolecular Design

The introduction of an isocyanate group onto a molecule is a powerful strategy in synthetic chemistry, providing a gateway to a vast array of chemical transformations and the construction of complex supramolecular systems.

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it reactive towards a wide range of nucleophiles. acs.org This reactivity is the basis for its versatility in organic synthesis. Key reactions of isocyanates include:

Reaction with alcohols: Isocyanates react with alcohols to form stable urethane (B1682113) linkages. This is the fundamental reaction in the production of polyurethanes.

Reaction with amines: The reaction with primary or secondary amines yields urea (B33335) derivatives.

Reaction with water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate to form a urea linkage.

Trimerization: In the presence of specific catalysts, isocyanates can trimerize to form highly stable isocyanurate rings. utwente.nl

This broad reactivity allows for the straightforward "clicking" of isocyanate-functionalized molecules onto various substrates, including polymers and surfaces, without the formation of by-products. nih.gov

4'-Isocyanatobenzo-18-crown-6 is a bifunctional molecule that combines the cation-binding properties of the benzo-18-crown-6 macrocycle with the reactive isocyanate group. This unique combination makes it a valuable synthon for the following reasons:

Modular Design: It allows for the covalent attachment of the crown ether unit to other molecules or materials. This is particularly useful in the development of functional polymers, where the crown ether can be incorporated as a side chain. acs.orgresearchgate.net

Surface Modification: The isocyanate group can react with hydroxyl or amine groups on the surface of materials like silica (B1680970) or gold nanoparticles, enabling the creation of ion-selective surfaces for sensors or separation applications. sigmaaldrich.com

Supramolecular Polymerization: The dual functionality allows for the creation of supramolecular polymers where the crown ether provides a non-covalent interaction site for guest molecules, while the isocyanate group can be used to form the polymer backbone or cross-links. acs.org

The synthesis of this compound typically involves the carbonylation of 4'-aminobenzo-18-crown-6 using reagents like triphosgene. acs.org However, the monomer is reported to be unstable towards moisture, requiring careful handling under inert conditions. acs.org

Functional GroupProduct of Reaction with IsocyanateLinkage Formed
Alcohol (R-OH)Urethane-NH-C(O)-O-
Amine (R-NH₂)Urea-NH-C(O)-NH-
Thiol (R-SH)Thiocarbamate-NH-C(O)-S-
Carboxylic Acid (R-COOH)Amide (after decarboxylation)-NH-C(O)-

Research Significance and Current Gaps in the Academic Landscape of this compound

The research significance of this compound stems from its potential to create advanced materials with tailored properties. The ability to combine host-guest chemistry with covalent polymer chemistry opens up avenues for the development of:

Ion-Selective Sensors: By immobilizing the crown ether onto a transducer surface, highly selective and sensitive sensors for specific cations can be fabricated. sigmaaldrich.comnih.gov

Smart Materials: Polymers incorporating this compound can exhibit stimuli-responsive behavior. For instance, the complexation of a cation by the crown ether moiety could induce a conformational change in the polymer backbone, leading to changes in its optical or mechanical properties. acs.org

Separation and Extraction Media: Materials functionalized with this compound can be used for the selective extraction of metal ions from mixtures, which has applications in environmental remediation and hydrometallurgy.

Despite its potential, there are still gaps in the academic landscape. While the synthesis and polymerization of this compound have been reported, a comprehensive understanding of the structure-property relationships of the resulting materials is still developing. acs.orgresearchgate.net Further research is needed to explore the full range of supramolecular structures that can be formed using this versatile building block and to optimize their performance in various applications. Challenges also remain in the synthesis and handling of the isocyanate monomer due to its moisture sensitivity. acs.org

Scope and Organization of the Academic Review

This academic review focuses on the chemical compound this compound, a derivative of the well-known 18-crown-6 ether. The core structure features an 18-membered ring with six oxygen atoms, which is responsible for its cation-binding properties. wikipedia.org The introduction of a benzo group and a reactive isocyanate group at the 4' position expands its functionality and potential applications.

The scope of this review is strictly limited to the synthesis, physicochemical properties, complexation behavior, and specific applications in sensor technology and separation science of this compound. The isocyanate group (-N=C=O) is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and water. This reactivity allows for the covalent attachment of the benzo-18-crown-6 moiety to various substrates and molecules, forming the basis for many of its applications.

The organization of this review follows a logical progression, beginning with the synthetic routes to obtain this compound. This is followed by an examination of its key physicochemical characteristics. The subsequent sections delve into its ability to form complexes with various cations and explore its utility in the development of chemical sensors and as a tool in separation science. The information presented is based on findings from scholarly research, providing a detailed and scientifically accurate overview of the compound within the defined boundaries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83935-63-1

Molecular Formula

C17H23NO7

Molecular Weight

353.4 g/mol

IUPAC Name

20-isocyanato-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene

InChI

InChI=1S/C17H23NO7/c19-14-18-15-1-2-16-17(13-15)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-16/h1-2,13H,3-12H2

InChI Key

VWCCEWBARYUXRO-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)N=C=O)OCCOCCO1

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Derivatization for 4 Isocyanatobenzo 18 Crown 6

Multi-Step Synthesis Pathways to 4'-Aminobenzo-18-crown-6 (B2564457) Precursors

The journey to 4'-isocyanatobenzo-18-crown-6 begins with the synthesis of its amino-functionalized precursor. This is typically achieved through a two-step process involving the nitration of benzo-18-crown-6 (B86084), followed by the reduction of the resulting nitro derivative.

Nitration and Reduction Strategies for Benzo-18-crown-6

The initial step in functionalizing the benzo-18-crown-6 is the introduction of a nitro group onto the aromatic ring. This is a critical step that paves the way for the subsequent formation of the amino group.

Nitration of Benzo-18-crown-6

The nitration of benzo-18-crown-6 is typically carried out using a nitrating agent such as nitric acid, often in the presence of a catalyst or a co-solvent. niscpr.res.in A common method involves dissolving benzo-18-crown-6 in a mixture of chloroform (B151607) and acetic acid, to which nitric acid is added dropwise. niscpr.res.in The reaction is generally stirred for an extended period at room temperature to ensure completion. niscpr.res.in Maintaining a low temperature during the addition of the nitrating agent is crucial to control the reaction rate and prevent over-nitration. The workup procedure involves neutralization with an aqueous base like sodium carbonate, followed by extraction with an organic solvent such as chloroform. niscpr.res.in The crude 4'-nitrobenzo-18-crown-6 is then purified by recrystallization, typically from ethanol, to yield a yellow crystalline solid. niscpr.res.in

Reagent/SolventRole
Benzo-18-crown-6Starting material
Nitric acidNitrating agent
ChloroformSolvent
Acetic acidCo-solvent/Catalyst
Sodium carbonateNeutralizing agent
EthanolRecrystallization solvent

Reduction of 4'-Nitrobenzo-18-crown-6

Once 4'-nitrobenzo-18-crown-6 is obtained, the next step is the reduction of the nitro group to an amino group, yielding 4'-aminobenzo-18-crown-6. Several reducing agents and conditions can be employed for this transformation.

One effective method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is known for its high yields, often approaching quantitative conversion. Another common approach involves the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid (Fe/HCl). niscpr.res.in This method has been reported to produce good yields of the desired amine. niscpr.res.in Other reducing agents like tin(II) chloride have also been utilized for this purpose. The choice of reducing agent can depend on factors such as scale, desired purity, and available equipment.

MethodReducing AgentCatalyst/Co-reagent
Catalytic HydrogenationHydrogen gas (H₂)Palladium on Carbon (Pd/C)
Metal/Acid ReductionIron (Fe)Hydrochloric acid (HCl)
Metal Salt ReductionTin(II) chloride (SnCl₂)N/A

Alternative Amination Routes and Optimization

While the nitration-reduction pathway is the most common, research into alternative amination routes and optimization of existing methods is ongoing. Direct amination of the crown ether is challenging due to the deactivated nature of the aromatic ring. Therefore, most strategies still rely on the functionalization of a pre-formed benzo-crown ether.

Introduction of the Isocyanate Functionality: Phosgenation and Non-Phosgene Approaches

With the successful synthesis of 4'-aminobenzo-18-crown-6, the final step is the introduction of the isocyanate group. This can be achieved through several methods, including the use of the highly toxic phosgene (B1210022) gas or safer, phosgene-free alternatives.

Direct Phosgenation Methods and Reaction Parameters

Direct phosgenation involves the reaction of 4'-aminobenzo-18-crown-6 with phosgene (COCl₂). This reaction is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane, at low temperatures to control the exothermic reaction. The amine acts as a nucleophile, attacking the carbonyl carbon of phosgene, leading to the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate. The reaction is often performed in the presence of a base, such as triethylamine (B128534), to scavenge the HCl produced. Careful control of stoichiometry is essential to avoid the formation of urea (B33335) byproducts from the reaction of the isocyanate with unreacted amine.

Phosgene-Free Synthetic Alternatives (e.g., Diphenyl Phosphorazidate, Triphosgene)

Given the extreme toxicity of phosgene, significant effort has been dedicated to developing safer, phosgene-free alternatives for the synthesis of isocyanates.

Triphosgene: Triphosgene, or bis(trichloromethyl) carbonate, is a solid, crystalline compound that serves as a safer substitute for phosgene gas. nih.gov It can be used to convert amines to isocyanates under milder conditions. nih.gov The reaction of 4'-aminobenzo-18-crown-6 with triphosgene, typically in the presence of a base like triethylamine in an inert solvent, would generate the desired this compound.

Diphenyl Phosphorazidate (DPPA): The Curtius rearrangement provides another phosgene-free route to isocyanates. This method involves the conversion of a carboxylic acid derivative to an acyl azide, which then rearranges to the isocyanate upon heating. While not a direct conversion from the amine, a related approach using diphenyl phosphorazidate (DPPA) can be employed. orgsyn.org DPPA is a versatile reagent that can facilitate a modified Curtius reaction. orgsyn.org

Yield Enhancement and Side Product Minimization Strategies

Regardless of the method used, optimizing the reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of side products.

Key Optimization Strategies:

Temperature Control: Maintaining low temperatures during the initial stages of the reaction is critical to control the reaction rate and prevent unwanted side reactions.

Stoichiometry: Precise control over the molar ratios of the reactants is essential. An excess of the isocyanate-forming reagent can lead to byproducts, while an excess of the amine can result in urea formation.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) helps to prevent the reaction of the isocyanate with moisture, which would lead to the formation of an unstable carbamic acid that decomposes to the amine.

Purification: The final product is typically purified by techniques such as distillation or chromatography to remove any unreacted starting materials and side products.

Purification Techniques for High-Purity this compound

The isolation of this compound in a highly pure form is critical for its subsequent applications. The inherent reactivity of the isocyanate group necessitates carefully controlled purification protocols to prevent its degradation.

Chromatographic Separations and Recrystallization Protocols

Achieving high purity of benzo-18-crown-6 derivatives often involves a combination of chromatographic and recrystallization techniques. While specific protocols for the isocyanato-derivative are proprietary and detailed in patents, general strategies for purifying crown ethers provide a foundational understanding.

Chromatographic Methods: Column chromatography is a principal method for the purification of crown ethers. The choice of stationary phase and eluent system is crucial for effective separation from starting materials and byproducts. For related crown ether compounds, silica (B1680970) gel is a common stationary phase, with solvent systems tailored to the polarity of the target molecule and impurities.

Recrystallization: Recrystallization is a powerful technique for refining the purity of crystalline crown ethers. The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of well-defined crystals of the pure compound, while impurities remain in the mother liquor. For instance, the purification of 18-crown-6 (B118740) itself can be achieved by forming an acetonitrile (B52724) complex, which is then crystallized. orgsyn.org This approach of forming a temporary complex to facilitate crystallization could be adapted for this compound. Another general method for purifying dibenzo-18-crown-6 (B77160) involves dissolving the commercial product and a salt like potassium acetate (B1210297) in a solvent such as ethanol, followed by the addition of water to precipitate the purified crown ether. google.com

Technique Description Key Considerations
Column Chromatography Separation based on differential adsorption of components onto a solid stationary phase.Selection of appropriate adsorbent (e.g., silica gel) and eluent system is critical for resolution.
Recrystallization Purification of a solid by dissolving it in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.Choice of solvent is paramount to ensure high recovery of the pure product.
Complex Formation Formation of a crystalline complex with a salt or solvent to facilitate separation.The complex must be easily formed and subsequently decomposed to recover the pure crown ether.

Strategies for Stabilizing the Isocyanate Functionality During Purification

The isocyanate group (-NCO) is highly susceptible to reaction with nucleophiles, particularly water, which leads to the formation of an unstable carbamic acid that readily decarboxylates to form an amine. This amine can then react with another isocyanate molecule to form a urea linkage, resulting in undesired byproducts and a decrease in the yield of the target compound. Therefore, stringent anhydrous conditions are paramount throughout the purification process.

Several strategies can be employed to stabilize the isocyanate group:

Inert Atmosphere: All purification steps, including chromatography and recrystallization, should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude moisture.

Anhydrous Solvents: The use of thoroughly dried solvents is mandatory. Solvents can be dried using standard laboratory procedures, such as distillation over a suitable drying agent (e.g., calcium hydride for non-protic solvents).

Chemical Stabilizers: In some industrial processes for other isocyanates, small amounts of stabilizers are added. These can include weak acid chlorides or other reagents that can scavenge traces of water or other nucleophiles. google.com However, the compatibility of such stabilizers with the crown ether moiety must be carefully considered. Bubbling carbon dioxide through the isocyanate has also been reported as a method of stabilization. google.comepo.org

Temperature Control: Isocyanates can undergo self-polymerization, a reaction that is often accelerated at elevated temperatures. Therefore, it is generally advisable to perform purification steps at the lowest practical temperature. google.com Distillation, if employed, should be conducted under high vacuum to keep the temperature low. orgsyn.org

Spectroscopic and Analytical Methodologies for Synthetic Route Verification

A combination of spectroscopic techniques is essential to confirm the successful synthesis and purity of this compound. These methods provide detailed information about the molecular structure and the presence of key functional groups.

Application of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide a detailed map of the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzo group, as well as the methylene (B1212753) protons of the polyether ring. The integration of these signals can confirm the ratio of protons in different parts of the molecule. The chemical shifts of the aromatic protons will be influenced by the position of the isocyanate group.

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the benzene (B151609) ring, the polyether chain, and, importantly, the isocyanate carbon. The chemical shift of the isocyanate carbon is typically found in a specific region of the spectrum, providing strong evidence for its presence. For comparison, spectral data for the precursor, 4'-Nitrobenzo-18-crown-6, is available and can serve as a reference for the benzo-crown ether framework. nih.gov

Nucleus Expected Chemical Shift Ranges (ppm) Information Provided
¹H ~6.8 - 7.5Aromatic protons of the benzo group.
¹H ~3.6 - 4.2Methylene protons of the 18-crown-6 ring.
¹³C ~110 - 150Carbon atoms of the aromatic ring.
¹³C ~68 - 72Carbon atoms of the polyether chain.
¹³C ~120 - 130Isocyanate carbon (-NCO).

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared and Mass Spectrometry for Functional Group Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups within a molecule. The isocyanate group has a very strong and characteristic absorption band due to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2275 cm⁻¹. The presence of this intense band is a clear indicator of the successful incorporation of the isocyanate functionality. Additionally, the C-O-C stretching vibrations of the crown ether ring will be visible in the fingerprint region of the spectrum, usually around 1100-1250 cm⁻¹. researchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns. For this compound, the molecular ion peak corresponding to its molecular weight (353.37 g/mol ) would be expected in the mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.

Technique Key Feature Expected Value/Region
Infrared (IR) Spectroscopy Isocyanate (-NCO) stretch2250 - 2275 cm⁻¹ (strong, sharp)
Infrared (IR) Spectroscopy C-O-C ether stretch~1100 - 1250 cm⁻¹
Mass Spectrometry (MS) Molecular Ion Peak [M]⁺m/z = 353.14

Host Guest Chemistry and Metal Ion Recognition Mechanisms of 4 Isocyanatobenzo 18 Crown 6

Complexation Behavior with Alkali Metal Cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺)

The interaction of the benzo-18-crown-6 (B86084) moiety with alkali metal cations is a cornerstone of its host-guest chemistry. While gas-phase studies indicate that the intrinsic binding affinity is often strongest for smaller cations like Li⁺ or Na⁺, the selectivity observed in solution is dramatically different. nih.govd-nb.info This discrepancy underscores the critical role of solvation effects in determining the stability and selectivity of the formed complexes in liquid media. nih.govrsc.org In solution, the 18-crown-6 (B118740) cavity, with a diameter estimated to be between 2.6 and 3.2 Å, is ideally sized to accommodate the potassium ion (ionic diameter ~2.66 Å), leading to a pronounced selectivity for K⁺ over other alkali metal cations. nih.govwikipedia.orgsigmaaldrich.com

The predominant stoichiometry for the complexation of 4'-isocyanatobenzo-18-crown-6 with alkali metal cations is a 1:1 host-guest ratio, where one crown ether molecule encapsulates a single metal ion. iupac.orgresearchgate.net However, for cations that are significantly larger than the cavity, such as Cesium (Cs⁺), or under specific concentration conditions, the formation of 2:1 "sandwich" complexes is possible, where a single cation is coordinated by two crown ether molecules. koreascience.krrsc.org Conversely, for cations smaller than the cavity, 1:2 host-guest complexes (one crown ether to two metal ions) are generally not observed. The formation of bis(crown ether)s has been a strategy to enhance the binding of larger cations through the cooperative action of two linked crown units, effectively creating an intramolecular 2:1 complex. rsc.org

The selectivity of crown ethers in solution is governed by a delicate thermodynamic balance between the enthalpy of complexation in the gas phase and the free energies of solvation for the uncomplexed ion, the free host, and the resulting host-guest complex. nih.govd-nb.info While gas-phase binding affinities for 18-crown-6 and its derivatives decrease with increasing alkali metal ionic radius (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺), the high desolvation energy required for smaller, more heavily hydrated ions like Li⁺ and Na⁺ penalizes their complexation in solution. nih.govnih.gov For dibenzo-18-crown-6 (B77160), a close analog, theoretical calculations of bond dissociation free energies in aqueous solution show the highest value for the K⁺ complex, which aligns with experimental observations. d-nb.infonih.govresearchgate.net This K⁺ selectivity is primarily attributed to the favorable balance of binding energy and the solvation energy of the resulting complex. nih.govnih.gov

Kinetically, the mechanism of cation exchange between complexed and uncomplexed states can vary. cdnsciencepub.com Studies on related benzo-crown ethers have shown that the exchange can proceed through either a dissociative mechanism, where the cation first fully de-complexes before another binds, or an associative mechanism, involving a concerted partial decomplexation and partial complexation of a second cation. cdnsciencepub.com The operative pathway is significantly influenced by the solvent. cdnsciencepub.comresearchgate.net

Solvent effects are paramount in the host-guest chemistry of crown ethers. nih.govrsc.org The polarity and coordinating ability of the solvent molecules compete with the crown ether for the metal cation, directly impacting the stability and selectivity of complex formation. researchgate.netmuk.ac.ir In some systems, a change in solvent can even reverse the selectivity order between two cations. muk.ac.ir For instance, the high affinity for smaller cations observed in the gas phase is dramatically reduced upon hydration, as water molecules effectively compete for coordination. nih.gov

Interaction with Alkaline Earth Metal Cations (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺)

The benzo-18-crown-6 framework also effectively binds divalent alkaline earth metal cations, though the interactions are influenced by the higher charge density of these ions compared to their alkali metal counterparts. koreascience.krresearchgate.net Similar to alkali metals, a discrepancy exists between gas-phase binding affinities and solution-phase selectivity, with solvation energies playing a crucial role. kemdikbud.go.id

When complexing with alkaline earth metal cations, the metal ion is typically chelated within the macrocyclic cavity, coordinated by the six ether oxygen atoms. researchgate.net The resulting complexes often adopt a distorted hexagonal bipyramidal geometry. acs.org In this arrangement, the crown ether ligand forms the equatorial plane around the metal ion, while the two axial positions are typically occupied by solvent molecules or counterions. unifr.ch The flexibility of the crown ether ring allows it to partially fold or "wrap" around the cation to optimize the coordination interactions. researchgate.net

Table 1: Coordination Characteristics of Benzo-18-crown-6 Analogs with Divalent Cations.
CationTypical Coordination GeometryAxial LigandsReference
Sm²⁺, Eu²⁺, Yb²⁺Distorted Hexagonal BipyramidalIodide ions acs.org
Ba²⁺Distorted Hexagonal BipyramidalTriflate ions scispace.com
Ca²⁺Pentagonal Bipyramidal (in a disila-analog)Triflate ions, Water rsc.org

The binding affinities and selectivity for alkaline earth metals are a product of ionic size, charge density, and solvation effects. Theoretical calculations for dibenzo-18-crown-6 in the gas phase indicate that the binding affinity is strongest for the smallest ion, Mg²⁺, due to strong polarization effects. koreascience.kr However, this trend is reversed in solution. kemdikbud.go.id For the parent 18-crown-6 in solvent phases, the typical selectivity sequence is Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺. kemdikbud.go.id The larger ions, Ba²⁺ and Sr²⁺, are a better size match for the 18-crown-6 cavity.

The introduction of benzo groups can alter this selectivity. For example, in methanol (B129727), while 18-crown-6 binds Ba²⁺ more strongly than K⁺, dibenzo-18-crown-6 shows a preference for K⁺ over Ba²⁺. muk.ac.irmuk.ac.ir This reversal is attributed to the increased rigidity and electronic effects of the benzo substituents, which can influence the conformational changes required for optimal binding. muk.ac.irmuk.ac.ir

Table 2: General Selectivity Profiles of 18-Crown-6 Analogs in Solution.
Crown EtherAlkali Metal SelectivityAlkaline Earth Metal SelectivityReference
18-Crown-6K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ nih.govkemdikbud.go.id
Dibenzo-18-crown-6K⁺ > Na⁺ > Rb⁺ > Cs⁺ > Li⁺Prefers K⁺ over Ba²⁺ (in MeOH) nih.govmuk.ac.irmuk.ac.ir

Recognition of Transition Metal Ions and Heavy Metal Ions

The interaction of the 18-crown-6 cavity with metal ions is primarily dictated by the "size-fit" concept, where the cavity diameter (2.6–3.2 Å) is ideal for cations like potassium (K⁺, ionic diameter 2.66 Å). sigmaaldrich.com However, the recognition of transition and heavy metal ions often involves more complex interactions that go beyond simple encapsulation. The presence of the benzene (B151609) ring and the 4'-functional group introduces additional mechanisms for binding and selectivity.

Non-canonical interactions are crucial for the complexation of transition and heavy metal ions, which may not perfectly fit the crown ether cavity or which require different types of bonding. These interactions include contributions from the aromatic ring and the external functional group.

Role of the Benzo Group : The fused benzene ring imparts greater rigidity to the crown ether structure compared to its aliphatic counterpart. This pre-organization can influence binding affinity. Furthermore, the aromatic moiety can engage in π-π stacking interactions. This was observed in a polymorph of a lanthanide(II)-benzo-18-crown-6 complex, where π-π interactions between the benzo groups of adjacent molecules defined the crystal packing structure. acs.org

Influence of Soft Donor Atoms : The standard oxygen atoms in the crown ether are "hard" donors, preferring hard cations like alkali and alkaline earth metals. To enhance affinity for "soft" heavy metal ions like Ag⁺, Hg²⁺, and Pb²⁺, crown ether variants incorporating "soft" donor atoms like sulfur or nitrogen have been developed. nih.gov The replacement of ether oxygens with thioether linkages, for example, shifts binding preference toward heavy metals. nih.gov

Functional Group Participation : The 4'-isocyanate group on this compound is primarily a reactive handle for immobilization. However, related functional groups have been shown to directly or indirectly participate in metal coordination. In N,N'-diacylated diaza-crown ethers, the carbonyl oxygen atoms of the acyl groups were found to participate in Ca²⁺ binding. nih.gov In another study, dibenzo-18-crown-6 functionalized with benzimidazole (B57391) groups (derived from a formyl precursor) exhibited specific colorimetric recognition for Hg²⁺, indicating a cooperative effect between the crown cavity and the appended functional group. researchgate.net Similarly, 4'-carboxybenzo-18-crown-6, when immobilized on a silica (B1680970) support, showed effective adsorption of heavy metal ions like Cr(VI) and Zn(II). mdpi.com

The electronic environment created by the ligand (the crown ether) around a complexed metal ion can significantly affect the ion's properties and lead to selective recognition. This is particularly evident with transition metals and lanthanides, which have accessible d- and f-orbitals.

Selectivity can be tuned by altering the electronic character of the aromatic ring. For instance, tetranitro-dibenzo-18-crown-6 and tetraamino-dibenzo-18-crown-6 function as ion-recognizing electron-acceptor and electron-donor molecules, respectively, and their complexation behavior is influenced by these electronic differences. rsc.org The selectivity of a 4'-carboxybenzo-18-crown-6-modified adsorbent for Cr(VI) and Zn(II) was found to be highly pH-dependent, which alters the protonation state of the carboxyl group and the surface charge, thereby controlling the electrostatic interaction with the target metal ions. mdpi.com

Mechanistic Insights into Selective Ion Transport and Extraction

Functionalized crown ethers like this compound are key components in systems designed for the selective transport of ions across membranes and their extraction from solution. The isocyanate group is particularly suited for covalently bonding the crown ether to a membrane support, preventing its leaching. niscpr.res.in

Crown ethers function as ionophores, or ion carriers, in artificial membrane systems. The fundamental mechanism of carrier-mediated transport involves several steps:

Complexation : At the source phase interface, the crown ether (carrier) complexes with a target cation.

Diffusion : The resulting lipophilic metal-crown complex diffuses across the organic membrane phase.

Decomplexation : At the receiving phase interface, the cation is released from the carrier into the aqueous phase.

This model is well-established for various crown ethers and serves as a model for biological ion transport. unifr.ch Functionalized crown ethers, such as 4-aminobenzo-15-crown-5, have been noted for their significant role in ion transport across membranes.

More advanced models have also been proposed. A "swing-relay" mechanism was described for molecules containing multiple crown ethers attached to a central core via flexible arms. chinesechemsoc.org In this model, the crown ether arms can swing across the membrane, handing off an ion from one station to the next, facilitating rapid transport. chinesechemsoc.org This highlights the sophisticated transport systems that can be built using functionalized macrocycles.

Solvent extraction is a widely used technique for separating metal ions. Crown ethers are highly effective extraction agents because they can selectively bind a metal cation, forming a complex that is soluble in an organic solvent, thereby transferring it from an aqueous phase. mdpi.com

The efficiency and selectivity of extraction depend on several factors:

Host-Guest Affinity : The intrinsic binding strength between the crown ether and the cation.

Solvent Polarity : The choice of the organic solvent is critical. For example, the extraction of pertechnetate (B1241340) (TcO₄⁻) as a complex with dibenzo-18-crown-6 was significantly enhanced by using a highly polar solvent like nitrobenzene (B124822). nih.gov

Anion Pairing : An anion must be co-extracted to maintain charge neutrality. Often, large, soft anions like picrate (B76445) are used to facilitate the extraction of the cation-crown complex. rsc.org

Studies with related compounds provide quantitative insights. For example, the extraction of europium(III) with dibenzo-18-crown-6 was found to form a 1:1 complex. rsc.org The extraction of alkali metals with a diaza-18-crown-6 derivative showed high efficiency and selectivity, with specific extraction equilibrium constants determined for each ion. nih.gov

Table 1: Logarithm of Overall Extraction Equilibrium Constants (log Kex) for a Diaza-18-Crown-6 Derivative with Alkali Metal Picrates from Water to Dichloromethane. nih.gov
Cationlog Kex
Li⁺10.05
Na⁺6.83
K⁺7.12
Rb⁺7.83
Cs⁺6.73

Advanced Spectroscopic Probes for Characterizing Host-Guest Interactions

A variety of spectroscopic techniques are employed to study the structure, dynamics, and selectivity of crown ether-ion complexes.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor changes in the electronic absorption spectrum of the crown ether upon ion binding. New charge-transfer bands or shifts in existing bands can indicate complex formation. It has been used to study the complexation of various metal ions with dibenzo-18-crown-6 derivatives functionalized with benzimidazole, which showed a unique absorption maximum for Hg²⁺. researchgate.net

Fluorescence/Luminescence Spectroscopy : Many crown ether derivatives are designed to be fluorescent sensors. Ion binding can quench or enhance fluorescence. Lanthanide complexes are particularly useful as their sharp, line-like emission is sensitive to the coordination environment. scispace.com The binding of K⁺ to a benzo-18-crown-6 unit linked to a luminescent lanthanide complex altered the emission intensity, allowing for quantification of the binding event. scispace.com Photoluminescence was also observed for Sm(II) and Eu(II) complexes with benzo-18-crown-6. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the solution-state structure and dynamics of host-guest complexes. ¹H and ¹³C NMR provide information about the conformation of the crown ether upon binding. mdpi.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : The formation of a complex between a crown ether and a cation alters the vibrational modes of the polyether ring. A significant shift in the characteristic C-O-C stretching vibration upon complexation is a strong indicator of the interaction between the ether oxygens and the metal ion. orientjchem.org

Affinity Capillary Electrophoresis (ACE) : ACE is a quantitative method used to determine the binding constants of complexes. It measures the change in the electrophoretic mobility of the ligand as a function of the metal ion concentration in the buffer. This method was successfully used to determine the stability constants for benzo-18-crown-6 with a series of alkali metal ions. nih.gov

Table 2: Logarithm of Binding Constants (log Kb) for Benzo-18-crown-6 with Alkali Metal Ions in 50/50 (v/v) Methanol-Water. nih.gov
Cationlog Kb
Li⁺No complexation observed
Na⁺2.29 ± 0.11
K⁺2.89 ± 0.17
Rb⁺2.41 ± 0.16
Cs⁺2.04 ± 0.20

X-Ray Crystallography : This technique provides definitive information about the solid-state structure of the host-guest complexes, including bond lengths, coordination geometry, and the conformation of the crown ether ring. acs.orgrsc.org

Conductometric Methods : The electrical conductance of a salt solution changes when a neutral crown ether complexes with the cation, as the mobility of the resulting larger complex is different from that of the free solvated ion. This change can be used to calculate the stability constants of the complexes. nih.govresearchgate.net

NMR Titration Studies for Binding Constant Determination

Nuclear Magnetic Resonance (NMR) titration is a powerful technique to determine the binding constant (Ka) between a host molecule, such as this compound, and a guest ion. This method relies on monitoring the changes in the chemical shifts of the host's protons upon incremental addition of the guest.

In a typical experiment, a solution of this compound would be prepared in a suitable deuterated solvent, and its ¹H NMR spectrum would be recorded. A solution of a metal salt (e.g., potassium chloride in the same solvent) would then be added stepwise. With each addition, the protons on the crown ether, particularly those on the polyether ring and the benzene ring, would experience a change in their chemical environment due to complexation with the metal ion. This change is observed as a shift in their corresponding NMR signals.

By plotting the change in chemical shift (Δδ) against the molar ratio of the guest to the host, a binding isotherm is generated. This data can then be fitted to a suitable binding model (e.g., 1:1 or 1:2 host-guest stoichiometry) to calculate the binding constant. A higher binding constant would indicate a stronger affinity between the crown ether and the specific metal ion.

Hypothetical Data Table for NMR Titration:

Guest:Host Molar RatioΔδ (ppm) for a specific proton
0.00.000
0.20.050
0.40.098
0.60.145
0.80.190
1.00.230
1.50.305
2.00.350

This table represents hypothetical data that would be collected to determine the binding constant.

UV-Vis and Fluorescence Spectroscopic Changes Upon Complexation

UV-Visible and fluorescence spectroscopy are other key methods to study the complexation of chromophoric crown ethers like this compound with metal ions. The benzene ring and the isocyanate group constitute a chromophore that absorbs UV light at specific wavelengths.

Upon complexation with a metal ion, the electronic structure of the benzo-crown ether is perturbed. This perturbation can lead to changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax), known as a bathochromic (red) or hypsochromic (blue) shift, or a change in the molar absorptivity (hyperchromic or hypochromic effect).

Similarly, if the compound is fluorescent, the binding event can alter its fluorescence properties. This can manifest as an enhancement (chelation-enhanced fluorescence, CHEF) or a quenching of the fluorescence intensity, or a shift in the emission maximum. These changes can be used to monitor the complexation process and, in some cases, to quantify the binding affinity.

Hypothetical Spectroscopic Data Table:

Metal Ion Addedλmax (nm) in UV-VisFluorescence Intensity (a.u.)
None275100
Na⁺278120
K⁺282150
Mg²⁺276105

This table illustrates the kind of spectroscopic changes that might be observed upon metal ion complexation.

X-ray Crystallography of Crown Ether-Ion Complexes

X-ray crystallography provides definitive, atomic-level structural information about the solid-state conformation of a molecule and its complexes. To obtain this information for a this compound-ion complex, a single crystal of the complex would need to be grown.

The resulting crystal structure would reveal:

The precise coordination of the metal ion within the crown ether cavity.

The bond distances and angles between the metal ion and the oxygen atoms of the polyether ring.

The position and orientation of the benzo and isocyanato groups relative to the complexed ion.

The nature and arrangement of the counter-ion and any solvent molecules in the crystal lattice.

This information is crucial for understanding the selectivity of the crown ether for different ions, as the "fit" between the ion size and the cavity size, as well as the coordination geometry, are key determinants of binding strength. For instance, the 18-crown-6 ether cavity is known to be an excellent size match for the potassium ion.

Hypothetical Crystallographic Data Table for a [K(this compound)]⁺ Complex:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
K⁺-O (average distance)2.75 Å
K⁺ deviation from ether plane0.1 Å
Dihedral angle (benzo vs ether)25°

This table presents hypothetical data that would be obtained from an X-ray crystal structure analysis.

Derivatization Chemistry and Macro Molecular Architecture Design Using 4 Isocyanatobenzo 18 Crown 6

Covalent Grafting onto Polymeric Supports and Surfaces

The isocyanate group of 4'-Isocyanatobenzo-18-crown-6 is highly reactive towards nucleophiles such as amines and hydroxyls, making it an ideal candidate for the covalent modification of various materials. This reactivity allows for the stable immobilization of the crown ether moiety, preventing its leaching and ensuring long-term functionality of the modified material.

Reaction with Amine-Functionalized Polymers (e.g., Polyethyleneimine, Chitosan)

The reaction between the isocyanate group of this compound and the primary or secondary amine groups present in polymers like polyethyleneimine (PEI) and chitosan (B1678972) results in the formation of a stable urea (B33335) linkage. This straightforward grafting-to approach allows for the dense functionalization of these polymers with crown ether units.

For instance, chitosan, a natural biopolymer rich in amino and hydroxyl groups, can be readily modified with this compound. Research has shown that such modification enhances the selective adsorption of specific metal ions. For example, crown ether-modified chitosan nanofiber membranes have demonstrated efficient and selective adsorption of lithium ions. dergipark.org.tr The resulting materials often exhibit improved thermal stability and tailored ion-binding capacities, making them suitable for applications in separation science and environmental remediation. dergipark.org.tr

Similarly, polyethyleneimine, a highly branched polymer with a high density of primary, secondary, and tertiary amino groups, can be functionalized to create a high-capacity ion-adsorbing material. The reaction proceeds readily, converting the amine groups into urea derivatives bearing the benzo-18-crown-6 (B86084) ligand.

Immobilization onto Silica (B1680970), Alumina (B75360), and Carbon-Based Materials

Inorganic materials such as silica, alumina, and various forms of carbon are frequently used as supports due to their high surface area, mechanical stability, and chemical inertness. To immobilize this compound onto these surfaces, they are typically first functionalized with amine groups.

A common method involves treating the surface with an aminosilane (B1250345) coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), which introduces primary amine groups. These amine-functionalized surfaces can then react with this compound to form a covalently bound layer of crown ether moieties. This approach has been successfully used to prepare crown ether-modified silica gel and other inorganic supports for applications in chromatography and solid-phase extraction. For example, 4'-aminobenzo-18-crown-6 (B2564457) has been attached to magnetic nanoparticles for the selective extraction of lead ions. rsc.org

While direct reaction of the isocyanate with surface hydroxyl groups on silica and alumina is possible, it typically requires harsher conditions and may lead to less stable linkages compared to the urea bond formed with aminated surfaces.

Surface Modification for Enhanced Ion Adsorption or Sensing

The primary motivation for grafting this compound onto surfaces is to impart or enhance their ability to selectively adsorb or sense specific cations. The 18-crown-6 (B118740) ether cavity is particularly well-suited for complexing potassium ions (K+), but it can also bind other cations of similar size, such as lead (Pb2+) and strontium (Sr2+). rsc.orgwikipedia.org

Materials modified with this compound have been investigated for a variety of applications:

Selective Ion Extraction: Crown ether-functionalized materials can be used to selectively remove target ions from complex mixtures, such as industrial wastewater or biological fluids. nih.gov

Ion-Selective Electrodes (ISEs): The incorporation of these crown ethers into membranes for ISEs allows for the potentiometric determination of specific ion concentrations. The high selectivity of the crown ether for a particular cation translates into a highly selective sensor.

Chromatographic Stationary Phases: Silica or polymer beads functionalized with this compound can be used as stationary phases in liquid chromatography for the separation of cations.

The performance of these materials is influenced by factors such as the density of the grafted crown ether units, the nature of the support material, and the composition of the sample matrix.

Synthesis of Crown Ether-Functionalized Polyurethanes and Polyureas

The difunctional nature of diisocyanates and the corresponding reactivity of this compound as a monofunctional isocyanate allow for its incorporation into polyurethane and polyurea backbones. This leads to the creation of polymers with built-in ion-binding sites, which can significantly influence their physical and chemical properties.

Polymerization with Diols and Diamines

Crown ether-functionalized polyurethanes can be synthesized by reacting a diisocyanate with a diol and a controlled amount of a hydroxyl-terminated crown ether. Alternatively, and more directly related to the subject compound, this compound can be used as an end-capping agent or a pendant group in polyurethane and polyurea synthesis.

In a typical synthesis of a polyurea, a diisocyanate is reacted with a diamine. By including this compound in the reaction mixture, it can react with the amine groups to form urea linkages, effectively incorporating the crown ether moiety as a side chain on the polymer.

The general reaction schemes are as follows:

Polyurethane formation: OCN-R-NCO (diisocyanate) + HO-R'-OH (diol) → [-O-R'-O-C(=O)-NH-R-NH-C(=O)-]n (polyurethane)

Polyurea formation: OCN-R-NCO (diisocyanate) + H2N-R'-NH2 (diamine) → [-NH-R'-NH-C(=O)-NH-R-NH-C(=O)-]n (polyurea)

The introduction of the bulky benzo-18-crown-6 group can affect the polymerization kinetics and the molecular weight of the resulting polymer.

Microphase Separation and Supramolecular Organization in Polymers

The incorporation of crown ether moieties into polyurethane or polyurea chains can induce or enhance microphase separation. nih.govuni-hamburg.de This phenomenon arises from the thermodynamic incompatibility between the "hard" segments (often containing the urethane (B1682113) or urea linkages and the aromatic crown ether units) and the "soft" segments (typically flexible polyether or polyester (B1180765) chains). This separation leads to the formation of distinct nanodomains with different properties.

The presence of the crown ether units can further influence the supramolecular organization of the polymer chains. researchgate.net The crown ethers can form complexes with any available cations, leading to ionic crosslinking and the formation of ion-conducting pathways within the material. nih.gov This has been exploited in the development of polymer electrolytes for batteries and fuel cells. nih.govresearchgate.net The self-assembly of crown ether units can also lead to ordered structures, which can affect the mechanical and thermal properties of the polymer. researchgate.net For example, studies on poly(crown ether)-based anion exchange membranes have shown that the presence of crown ethers leads to obvious hydrophobic-hydrophilic microphase separation, which is beneficial for ion conduction. nih.gov

Film and Membrane Formation from Crown Ether Polymers

Polymers incorporating the benzo-18-crown-6 moiety, often derived from precursors like 4'-aminobenzo-18-crown-6 which can be converted to the isocyanate, are instrumental in creating functional films and membranes. These materials leverage the ion-binding capabilities of the crown ether units for applications in separation science and sensor technology.

Novel, linear, high-molecular-weight polymers that are soluble and can form films have been synthesized. These polymers feature main-chain crown ether units, such as dibenzo-18-crown-6 (B77160), alternating with aliphatic spacers. unifr.ch The synthesis involves the electrophilic substitution reaction of crown ethers with aliphatic dicarboxylic acids, followed by the reduction of the resulting carbonyl groups. unifr.ch This methodology yields flexible and transparent films from polymer solutions. unifr.ch The properties of these films are influenced by the specific crown ether and the length of the aliphatic spacer used. unifr.ch

For instance, polycondensation of dibenzo-18-crown-6 with dicarboxylic acids like sebacic acid, in the presence of a condensing agent, produces polyketones. unifr.ch Subsequent reduction of the ketone groups yields the final flexible, film-forming polymer. unifr.ch The solubility of these polymers in common organic solvents facilitates their processing into thin films and membranes. unifr.ch The presence of the crown ether units within the polymer backbone imparts selective ion-binding properties to these films, making them suitable for applications such as ion-selective membranes and sensors. A schematic for the synthesis of poly(isocyanatobenzo-18-crown-6) has been proposed, highlighting a pathway to such polymeric materials. researchgate.net

Fabrication of Crown Ether-Containing Dendrimers and Hyperbranched Polymers

The unique structure of this compound, with its reactive isocyanate group and ion-receptive crown ether cavity, makes it an excellent building block for the synthesis of dendrimers and hyperbranched polymers. These highly branched, three-dimensional macromolecules offer a high density of functional groups, leading to unique properties in molecular recognition and catalysis.

The synthesis of dendrimers can be broadly categorized into two main approaches: divergent and convergent synthesis. nih.govmdpi.comresearchgate.net

Divergent Synthesis: This method begins from a central core molecule and grows outwards. nih.govmdpi.comkirj.ee Each successive "generation" adds a new layer of branching units, leading to an exponential increase in the number of terminal functional groups. nih.govmdpi.com For example, a polyamidoamine (PAMAM) dendrimer can be constructed starting from an ethylenediamine (B42938) core. kirj.ee The isocyanate group of this compound can be reacted with the terminal amine groups of a growing dendrimer to attach the crown ether moieties to the periphery. A significant advantage of this method is the ability to generate large, complex structures. mdpi.com However, the increasing number of reactions in each step can lead to structural defects and byproducts, which can be challenging to separate from the desired dendrimer. mdpi.com

Convergent Synthesis: In contrast, the convergent approach starts from the periphery and builds inwards, with pre-synthesized dendritic wedges (dendrons) being attached to a central core in the final step. nih.govmdpi.com This strategy offers better control over the final structure and purity of the dendrimer, as the smaller dendrons are easier to purify at each stage. mdpi.comresearchgate.net A dendron could be synthesized with a focal point that is reactive towards the isocyanate group, allowing for the precise placement of the this compound unit. A drawback of this method is that steric hindrance can become a limiting factor when attaching the large dendrons to the core, which can restrict the size of the final dendrimer. mdpi.com

Hyperbranched polymers, which are structurally similar to dendrimers but with a more irregular branching pattern, can also be synthesized using crown ether monomers. instras.com These polymers often exhibit properties intermediate between linear polymers and perfectly branched dendrimers. instras.com

A key feature of crown ether-containing dendrimers and hyperbranched polymers is their ability to engage in multi-site ion recognition. The high density of crown ether units on the surface or within the dendritic structure allows for the simultaneous binding of multiple ions. This can lead to cooperative binding, where the binding of one ion at one site influences the binding affinity of other sites on the same macromolecule. acs.org

This cooperative effect can be positive, where the binding of the first ion enhances the binding of subsequent ions, or negative, where it hinders further binding. The architecture of the dendrimer, including the spacing and flexibility of the branches, plays a crucial role in determining the nature and magnitude of this cooperativity. instras.comacs.org For instance, dendrimers with closely packed crown ether units might exhibit steric hindrance, leading to negative cooperativity, while those with more flexible linkers could allow for a conformational change upon initial ion binding that pre-organizes other binding sites for enhanced subsequent binding (positive cooperativity).

The table below summarizes some research findings on dendrimers and hyperbranched polymers incorporating crown ethers, highlighting the synthetic strategies and observed binding phenomena.

Macromolecule TypeCrown Ether UnitSynthetic StrategyKey Findings
PAMAM DendrimerBenzo-15-crown-5DivergentEfficient coordination of methyltrioxorhenium for catalytic applications. rsc.orgrsc.orgrsc.org
Polystyrene-basedChloromethyl groupsGraftingCreation of arborescent graft copolymers with a hyperbranched structure. instras.com
Tapered MonodendronsCrown ethersSelf-assemblyFormation of supramolecular columnar dendrimers with liquid crystalline phases. instras.com

Development of Supramolecular Assemblies and Self-Assembled Monolayers

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the use of this compound in creating complex, organized structures. tandfonline.com These interactions drive the formation of supramolecular assemblies and self-assembled monolayers (SAMs).

Crown ethers are excellent hosts for a variety of guest molecules, forming stable complexes through non-covalent interactions. tandfonline.comnih.gov These interactions include hydrogen bonding, ion-dipole interactions, van der Waals forces, and π-π stacking. tandfonline.comresearchgate.netacs.org The 18-crown-6 moiety is particularly well-suited for binding potassium cations, but it can also form complexes with other metal ions and ammonium (B1175870) ions. wikipedia.orgontosight.ai

In multicomponent systems, a hierarchy of these non-covalent interactions can dictate the final assembled structure. For example, in a ternary co-crystal system involving a crown ether, thiourea (B124793), and a perfluoroarene, the dominant interactions were found to be hydrogen bonding between the crown ether and thiourea, followed by halogen bonding between thiourea and the perfluoroarene. researchgate.netacs.org This hierarchical preference of interactions ensures the stability of the multicomponent system. researchgate.netacs.org The introduction of additional components can lead to even more complex assemblies driven by further non-covalent forces like π-π stacking. researchgate.netacs.org

The isocyanate group of this compound can be used to covalently link the crown ether to other molecules, and the resulting derivative can then participate in these non-covalent assembly processes. This allows for the creation of intricate supramolecular polymers and networks with responsive properties. nih.gov

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick layers that form spontaneously on a substrate surface. ossila.com The formation of SAMs is driven by the interaction of a specific "head group" of the molecule with the substrate, and the subsequent organization of the molecules is influenced by intermolecular interactions. ossila.com

This compound can be modified to include a suitable anchoring group for a specific substrate. For example, the isocyanate could be reacted with a molecule containing a thiol or a phosphonic acid group, which can then bind to gold or metal oxide surfaces, respectively. ossila.comrsc.org Once anchored, the crown ether units would be exposed at the surface of the monolayer.

Such crown ether-functionalized SAMs have potential applications in creating surfaces with controlled chemical and physical properties. For instance, they can be used to modify the surface energy of a substrate, to act as a recognition layer for specific ions or molecules in sensor applications, or to control the nucleation and growth of crystals at the interface. rsc.orggla.ac.uknih.gov The ability to direct the assembly of these functional molecules on a surface opens up possibilities for the bottom-up fabrication of complex and functional devices. gla.ac.uk

Advanced Functional Material Applications and Sensor Development

Principles of Chemo- and Optical Sensor Design Based on 4'-Isocyanatobenzo-18-crown-6

The design of chemosensors and optical sensors leveraging this compound hinges on the principle of host-guest chemistry. The 18-crown-6 (B118740) ether cavity has a high affinity and selectivity for specific cations, most notably potassium (K⁺), due to the compatibility between the ion's diameter and the cavity size. wikipedia.org The benzo group provides a rigid platform and a site for the isocyanate functionalization, which is then used to attach a signaling unit (a chromophore or fluorophore) or to immobilize the crown ether onto a transducer surface.

The general mechanism involves a conformational change in the crown ether upon binding a target ion. This change perturbs the electronic environment of the attached signaling molecule, leading to a measurable change in its optical or electrochemical properties. The isocyanate group is particularly useful as it readily reacts with nucleophiles like amines (–NH₂) and alcohols (–OH) on other molecules or surfaces, forming stable urea (B33335) or urethane (B1682113) linkages, respectively. google.com

Chromogenic and Fluorogenic Responses: Sensors that produce a color change (chromogenic) or a change in fluorescence (fluorogenic) are powerful tools for ion detection. To create such sensors, this compound can be chemically linked to a dye molecule (a chromophore or fluorophore). The process typically involves:

Synthesis: The isocyanate group on the crown ether is reacted with a functional group (e.g., an amine) on the dye molecule.

Sensing Mechanism: In the "unbound" state, the sensor molecule has a baseline color or fluorescence. When the crown ether cavity captures a target ion (like K⁺), the resulting conformational and electronic shifts in the molecule alter the absorption or emission spectrum of the attached dye. This can manifest as a "turn-on" or "turn-off" signal, or a spectral shift. rsc.orgresearchgate.net

For instance, a fluorogenic sensor could be designed where the fluorescence is initially quenched. Upon ion binding, the quenching mechanism is disrupted, and a significant increase in fluorescence intensity is observed. nih.gov The key advantage is the ability to generate a highly sensitive and selective optical response for real-time analysis. rsc.org

Electrochemical Responses: Electrochemical sensors detect changes in electrical properties like potential or current. For these applications, this compound is immobilized onto the surface of an electrode. The isocyanate group can be used to form a self-assembled monolayer on a modified electrode surface or to incorporate the crown ether into a conductive polymer matrix. nih.gov

The principle of detection is as follows:

The immobilized crown ethers on the electrode surface selectively bind target ions from a sample solution.

This binding event alters the electrochemical interface, causing a measurable change in potential (potentiometry) or current/impedance (voltammetry/impedance spectroscopy). nih.govresearchgate.net

Sensors based on related compounds, such as 4-aminobenzo-18-crown-6, have been successfully used to create electrochemical sensors for potassium ions by functionalizing gold surfaces. mdpi.comsigmaaldrich.com The formation of the host-guest complex at the electrode surface directly transduces the chemical binding event into an electrical signal. nih.gov

The ability to covalently bond this compound to surfaces is critical for its integration into modern analytical devices.

Optical Fibers: For remote or continuous sensing, a sensor molecule derived from this compound can be immobilized on the tip or surface of an optical fiber. The isocyanate group facilitates a stable attachment to the silica (B1680970) surface of the fiber (which can be pre-functionalized with amine groups). The fiber then transmits light to the sensor and carries the resulting optical signal (e.g., changed fluorescence) back to a detector. This setup allows for in-situ measurements in otherwise inaccessible environments.

Microfluidic Devices: Microfluidic "lab-on-a-chip" systems enable the analysis of very small sample volumes. nih.gov Sensor molecules based on this compound can be immobilized onto the inner surfaces of microchannels. As the sample flows through the channel, the target ions are captured by the crown ethers, generating a detectable optical or electrochemical signal within the chip. nih.gov This integration allows for the development of portable, automated, and low-cost analytical systems for applications like environmental monitoring or clinical diagnostics.

The combination of selective crown ether chemistry with robust immobilization techniques enables the creation of sensors capable of real-time monitoring. Because the binding of an ion is typically fast and reversible, these sensors can continuously report on the concentration of a target analyte in a dynamic system. rsc.org When integrated with optical fibers, these sensors are ideal for remote sensing applications, such as monitoring water quality in reservoirs or industrial effluents without the need for manual sample collection. google.com Similarly, electrochemical sensors integrated into portable devices can provide on-the-spot measurements of ion concentrations in soil or biological fluids. nih.gov

Membrane Technologies for Selective Ion Separation and Pervaporation

This compound is a promising building block for advanced membrane technologies designed for selective ion separation. In these applications, the crown ether acts as a highly selective carrier, binding to a specific ion on one side of a membrane, transporting it across, and releasing it on the other side. The isocyanate group offers the potential to create more stable and efficient membranes by covalently bonding the crown ether carrier within the membrane structure, thereby preventing it from leaching out over time.

Liquid membranes are formed by an organic liquid phase that separates two aqueous phases (a source phase and a receiving phase). researchgate.net The organic phase contains a carrier molecule—in this case, a derivative of this compound—that is responsible for the selective transport of ions.

Supported Liquid Membranes (SLMs) are a practical implementation where the organic liquid phase containing the carrier is immobilized within the pores of a thin, microporous polymer support (like polypropylene (B1209903) or polysulfone) through capillary forces. researchgate.netuc.edu

The mechanism of transport in an SLM using a benzo-18-crown-6 (B86084) carrier is as follows:

Extraction: At the interface between the source phase and the membrane, the crown ether carrier (L) complexes with the target cation (M⁺).

Diffusion: The resulting complex (ML⁺) diffuses across the organic liquid phase within the pores of the support, driven by a concentration gradient.

Stripping: At the membrane-receiving phase interface, the cation is released from the complex into the receiving phase. This is often facilitated by a chemical potential gradient, such as a lower pH or the presence of a complexing agent in the receiving solution.

Carrier Return: The free carrier (L) then diffuses back to the source phase interface to begin the cycle again.

The primary challenge for SLMs is their long-term stability, as the organic liquid and the carrier can be gradually lost from the pores. utwente.nl

Polymer Inclusion Membranes (PIMs) represent a more advanced and stable type of liquid membrane. mdpi.com A PIM is a self-supporting, thin polymer film where the carrier molecule and a plasticizer are physically entrapped within a base polymer matrix (commonly cellulose (B213188) triacetate or polyvinyl chloride). rsc.orgresearchgate.net PIMs combine the properties of solid and liquid membranes, offering higher stability, selectivity, and efficiency compared to SLMs. mdpi.com

The reactive isocyanate group of this compound provides a significant advantage for PIMs. It can be used to synthesize a polymer, such as poly(isocyanatobenzo-18-crown-6), or to graft the crown ether directly onto the polymer backbone of the membrane. researchgate.net This covalent attachment would result in a highly stable membrane with minimal carrier leaching, significantly extending its operational lifetime and performance.

Performance Parameters: The efficiency of a PIM is evaluated based on several key parameters. The table below outlines these parameters, using illustrative data from studies on PIMs containing similar crown ether carriers for ion transport.

ParameterDescriptionTypical Findings for Crown Ether PIMs
Flux (J) The rate of transfer of the solute per unit membrane area (mol m⁻² s⁻¹).Varies significantly with carrier concentration, feed acidity, and plasticizer type. psu.edu
Permeability Coefficient (P) A measure of the membrane's ability to be permeated by a solute (m s⁻¹).Often shows a linear dependence on carrier concentration, indicating a diffusion-controlled mechanism. psu.edu
Selectivity The ability of the membrane to transport one ion in preference to another.PIMs with crown ethers like DtBuCH18C6 show high selectivity for Sr²⁺ over other ions found in nuclear waste. psu.edu
Recovery Factor (%R) The percentage of the initial solute that has been transported from the source phase.Recoveries greater than 90% are achievable for target ions like Zn(II) and Ag(I) after 24 hours. nih.gov
Stability The ability of the membrane to maintain its performance over time and multiple uses.Stability is a major advantage of PIMs over SLMs. Membranes can be stable for weeks or even months. uc.eduresearchgate.net

Adsorbent Materials for Environmental Remediation and Resource Recovery

The isocyanate group of this compound is a highly reactive functional group that allows for its covalent attachment to various substrates, creating robust adsorbent materials. These materials are designed to selectively capture metal ions from solutions, which is critical for both environmental cleanup and the recovery of valuable resources.

Design of Sorbents for Heavy Metal Ion Removal from Aqueous Solutions

The design of effective sorbents involves immobilizing the crown ether onto a solid support with a high surface area, ensuring the active sites remain accessible for ion capture. jaea.go.jp The isocyanate functionality readily reacts with hydroxyl (-OH) or amine (-NH₂) groups present on the surface of materials like silica gel, chitosan (B1678972), cellulose, and lignin (B12514952). sci-hub.senih.govnih.gov

A common strategy involves modifying silica gel. The surface of silica can be functionalized with an amine group, which then serves as an anchor point for the isocyanate, creating a stable, covalently bound crown ether layer. sci-hub.se A novel magnetic adsorbent was fabricated by reacting 4'-aminobenzo-18-crown-6 (B2564457) (the precursor to the isocyanate) with aldehyde-functionalized Fe₃O₄ nanoparticles. rsc.org This material demonstrated effective adsorption of lead (Pb²⁺) ions, combining the selectivity of the crown ether with the convenient magnetic separability of the nanoparticles. rsc.org

Other natural polymers are also excellent substrates. Chitosan, a biopolymer with abundant amine groups, can be crosslinked with crown ethers to create adsorbents with high selectivity for ions like mercury (Hg²⁺) over lead (Pb²⁺). nih.gov Similarly, lignin extracted from walnut shells has been functionalized with dibenzo-18-crown-6 (B77160) to create a composite adsorbent that showed a synergistic and significant enhancement in the removal of both lead (Pb²⁺) and cadmium (Cd²⁺) ions from water. nih.gov

Table 2: Performance of Various Crown Ether-Based Adsorbents for Heavy Metal Removal
Adsorbent MaterialSupportTarget Metal Ion(s)Key Performance MetricSource
Fe₃O₄@AB18C6Magnetic NanoparticlesPb²⁺Effective solid-phase extraction adsorbent rsc.org
Crosslinked Chitosan Crown EtherChitosanHg²⁺, Pb²⁺High selectivity for Hg²⁺ over Pb²⁺ (KHg²⁺/Pb²⁺ = 10.62 at pH 6) nih.gov
Lignin + DB18C6 CompositeLigninPb²⁺, Cd²⁺Significantly enhanced removal compared to individual components nih.gov
CB18crown6/SBA-15Mesoporous SilicaCr(VI), Zn(II)Selective adsorption of Cr(VI) at pH 2 and Zn(II) at pH 5 mdpi.com
Acridino-crown Ether-modified SilicaSilica GelHg²⁺Adsorption capacity of 32 mg Hg²⁺ / 1 g adsorbent semanticscholar.org

Regeneration and Reusability of Crown Ether-Based Adsorbents

For an adsorbent to be economically viable and sustainable, it must be regenerable and reusable over multiple cycles without significant loss of performance. mdpi.com Crown ether-based adsorbents generally exhibit good reusability. The captured metal ions can typically be eluted (stripped) from the adsorbent by washing with an acidic solution. semanticscholar.orgresearchgate.net The protons (H⁺) from the acid compete for the binding sites within the crown ether cavity, displacing the complexed metal ion and regenerating the adsorbent for another cycle of use. researchgate.net

For example, an acridino-crown ether-modified silica gel used for mercury removal was successfully regenerated using a 10% aqueous nitric acid solution. semanticscholar.org A chitosan-crown ether adsorbent for lead showed only a slight decrease in adsorption capacity (from 1.2 to 1.08 mmol/g) after 10 reuse cycles. nih.gov Similarly, a dibenzo-24-crown-8 (B80794) immobilized on mesoporous silica, used for cesium removal, retained its functionality through several sorption-elution-regeneration cycles. nih.gov An adsorbent made from dibenzo-18-crown-6-modified bamboo pulp aerogel showed a removal efficiency decrease of only 6.86% for Pb²⁺ after five regeneration cycles. nih.gov This demonstrates the robustness of covalently immobilizing crown ethers for long-term applications in remediation.

Applications in Nuclear Waste Treatment and Precious Metal Recovery

The high selectivity of 18-crown-6 derivatives for specific ions makes them valuable for high-stakes separation processes, such as treating nuclear waste. rsc.org Radioactive cesium (¹³⁷Cs) and strontium (⁹⁰Sr) are major fission products in spent nuclear fuel and high-level liquid waste, posing a long-term environmental threat. researchgate.net The cavity of the 18-crown-6 ether is an excellent match for the cesium ion (Cs⁺), leading to its selective extraction. jaea.go.jpnih.gov

Various crown ethers, including dibenzo- and di-tert-butyldicyclohexano-18-crown-6, have been extensively studied as extractants in processes to separate Cs⁺ and Sr²⁺ from highly acidic nuclear waste solutions. inl.govsigmaaldrich.com Materials incorporating these crown ethers, such as polymer inclusion membranes and functionalized adsorbents, have been developed to selectively remove ¹³⁷Cs from waste streams. nih.govnih.gov For instance, a conjugate adsorbent with immobilized dibenzo-24-crown-8 on mesoporous silica was shown to selectively remove radioactive cesium even in the presence of high concentrations of competing sodium and potassium ions. jaea.go.jpnih.gov Similarly, dibenzo-18-crown-6 in a nitrobenzene (B124822) medium has been used to enhance the removal of technetium (as ⁹⁹TcO₄⁻) from low-level waste. nih.gov

While less commonly cited for this compound itself, the underlying principle of selective complexation by the crown ether moiety is also applicable to the recovery of precious metals. The ability to design adsorbents with high affinity for specific metal ions allows for the potential development of systems to recover valuable metals from industrial effluents or leaching solutions.

Catalytic Applications and Phase Transfer Catalysis

Beyond ion separation, this compound serves as a powerful catalyst, particularly in heterogeneous and two-phase reaction systems. Its isocyanate group allows it to be anchored to polymer supports, combining the catalytic activity of the crown ether with the practical benefits of an easily recoverable, heterogeneous catalyst. rsc.org

Enhancement of Reaction Rates in Two-Phase Systems

Many organic reactions involve a salt, which is soluble in an aqueous phase, and an organic substrate, which is soluble in an immiscible organic phase. The reaction between them is often extremely slow due to the inability of the reactants to meet. Phase-transfer catalysis (PTC) overcomes this limitation. wikipedia.org

This compound, like other crown ethers, functions as a phase-transfer catalyst by acting as a vehicle for the salt's cation. evitachem.com The process unfolds as follows:

Complexation: The crown ether, present in the organic phase or at the interface, complexes with the cation (e.g., K⁺ from potassium permanganate) from the aqueous phase. sigmaaldrich.comwikipedia.org

Phase Transfer: The exterior of the crown ether is lipophilic (oil-loving), which allows the entire complex (e.g., [K⁺⊂18-crown-6]) to dissolve in the organic phase. sigmaaldrich.com

Anion Activation: By sequestering the cation and shielding its charge, the crown ether leaves the corresponding anion (e.g., the permanganate (B83412) ion, MnO₄⁻) with a much-reduced ionic association. This "naked" anion is a highly potent nucleophile or oxidant in the aprotic organic solvent. sigmaaldrich.comwikipedia.org

Reaction and Regeneration: The activated anion reacts with the organic substrate. After the reaction, the catalyst releases the cation and can return to the interface to transport another ion, thus completing the catalytic cycle. rsc.org

This catalytic action dramatically accelerates reaction rates for a wide range of transformations, including nucleophilic substitutions (e.g., cyanations, esterifications), oxidations (using "purple benzene (B151609)," a solution of KMnO₄ in benzene solubilized by 18-crown-6), and elimination reactions. sigmaaldrich.comwikipedia.orgbiomedres.us Immobilizing the crown ether onto a polymer support creates a "triphase catalyst," which simplifies product purification and allows for easy catalyst recycling by simple filtration. rsc.orgacs.org

Role of Crown Ether-Metal Ion Complexes in Catalytic Cycles

The incorporation of crown ethers into transition metal complexes has given rise to a class of catalysts with tunable reactivity controlled by cations. rsc.org The crown ether unit, such as the benzo-18-crown-6 moiety in the title compound, can act as a second coordination sphere ligand. This secondary interaction, primarily the complexation of a metal ion within the crown ether's cavity, can influence the catalytic cycle in several ways:

Phase Transfer Catalysis: One of the most well-established roles of crown ethers is as phase transfer catalysts. wikipedia.org They can solubilize inorganic salts, which are typically insoluble in organic solvents, by encapsulating the cation. wikipedia.orgchemicalbook.com For example, 18-crown-6 has a particularly high affinity for potassium ions, and its presence can dissolve salts like potassium permanganate in benzene, creating "purple benzene," a potent oxidizing agent for various organic compounds. wikipedia.org By covalently linking the crown ether to a support or another part of a catalytic system, the localization of this phase-transfer capability can be precisely controlled.

Substrate Activation and Pre-organization: The cation held within the crown ether can act as a Lewis acid, activating a substrate by binding to it. This interaction can pre-organize the substrate into a conformation favorable for reaction at the primary catalytic center of the transition metal. rsc.org

Modulation of the Primary Coordination Sphere: The binding of a cation in the crown ether can induce conformational changes in the ligand framework. This can alter the electronic properties and geometry of the primary transition metal center, thereby tuning its catalytic activity and selectivity. rsc.org For instance, in certain "pincer-crown ether" complexes, cation binding to the crown ether moiety can influence the bonding and reactivity at the metal's active site. rsc.org

While specific catalytic cycles employing this compound are not extensively detailed in the literature, its structure is ideally suited for these applications. The isocyanate group allows for its immobilization onto polymers, surfaces, or larger molecular structures, creating heterogeneous catalysts. The benzo-18-crown-6 unit can then selectively bind cations like K+, influencing reaction rates and pathways by controlling the ionic environment near the active catalytic site.

Integration into Nanomaterials and Composite Systems

The reactive isocyanate group makes this compound an excellent candidate for grafting onto various nanomaterials, creating advanced hybrid systems that combine the properties of the nanoscale substrate with the selective recognition capabilities of the crown ether.

Crown Ether-Functionalized Nanoparticles (e.g., Gold, Magnetic)

The functionalization of nanoparticles with crown ethers has led to the development of novel materials for separation, sensing, and extraction. The isocyanate group can readily react with surface functionalities (like amines or hydroxyls) on nanoparticles to form stable, covalent linkages.

Magnetic Nanoparticles: Research has demonstrated the functionalization of magnetic nanoparticles (MNPs), such as those made of iron oxide (Fe₃O₄), with the closely related compound 4'-aminobenzo-18-crown-6. rsc.org These functionalized MNPs (Fe₃O₄@AB18C6) exhibit excellent selectivity and adsorption capacity for lead ions (Pb²⁺), as the cavity size of the 18-crown-6 ether matches the ionic radius of Pb²⁺. rsc.org The magnetic core allows for the easy and rapid separation of the nanoparticles—and the bound lead ions—from a sample solution using an external magnet. rsc.orgsymbiosisonlinepublishing.com This approach has been successfully applied to determine trace amounts of Pb²⁺ in complex samples like water, rice, and milk. rsc.org

Table 1: Performance of 4'-Aminobenzo-18-crown-6 Functionalized Magnetic Nanoparticles for Pb²⁺ Detection

Parameter Value Reference
Adsorbent Fe₃O₄@AB18C6 rsc.org
Target Ion Pb²⁺ rsc.org
Linear Range 0.01 µg g⁻¹ to 10 µg g⁻¹ rsc.org
Correlation Coefficient (R²) > 0.997 rsc.org
Limit of Detection (LOD) 12.5 ng g⁻¹ rsc.org

Gold and Silver Nanoparticles: Plasmonic nanoparticles, particularly gold (Au) and silver (Ag), are widely used in colorimetric sensing. When functionalized with crown ethers, they can create highly selective sensors for metal ions. For example, 4'-aminobenzo-18-crown-6 has been used to modify silver nanoparticles (AgNPs@ABCE). researchgate.net The complexation of alkali earth metals by the crown ether on the nanoparticle surface induces aggregation of the nanoparticles, leading to a visible color change and a shift in the UV-Vis absorption spectrum, which forms the basis for detection. researchgate.net Similar principles are readily applicable to gold nanoparticles, leveraging their stability and distinct plasmonic properties for sensing applications.

Hybrid Materials with Carbon Nanotubes and Graphene

Hybrid materials that combine one-dimensional carbon nanotubes (CNTs) and two-dimensional graphene sheets are of great interest due to their exceptional mechanical, thermal, and electrical properties. researchgate.netarxiv.org Functionalizing these all-carbon hybrids with this compound can impart selective ion-responsive behavior to these advanced materials.

The isocyanate group provides a reactive handle to covalently attach the benzo-18-crown-6 moiety to the surfaces of graphene and CNTs, which can be pre-functionalized to bear hydroxyl or amine groups. This integration creates a hybrid material with a high surface area and excellent conductivity from the carbon nanostructure, coupled with the ion-binding capabilities of the crown ether. rsc.orgfrontiersin.org

Graphene-Crown Ether Hybrids: Research has explored the functionalization of graphene derivatives, such as graphene quantum dots (GQDs), with 18-crown-6. mdpi.com These GQD-18-crown-6 composites have shown promise for the selective fluorescent detection of potassium ions (K⁺). mdpi.com The binding of K⁺ within the crown ether cavity alters the electronic environment, causing a ratiometric change in the fluorescence emission of the composite. mdpi.com Furthermore, theoretical studies have modeled the creation of 18-crown-6 ether pores embedded directly within a graphene sheet, predicting that such membranes could exhibit highly selective, voltage-tunable transport of K⁺ ions. arxiv.org

CNT-Graphene-Crown Ether Composites: While direct synthesis of a three-component hybrid of this compound, CNTs, and graphene is an emerging area, the foundational work exists. Methods to create CNT-graphene hybrids are well-established, often involving the chemical vapor deposition (CVD) growth of CNTs directly on a graphene surface. arxiv.orgrsc.org The resulting 3D network possesses a vast surface area and interconnected conductive pathways. Subsequent functionalization of this network with this compound could lead to materials for highly sensitive electrochemical sensors, ion-gated transistors, or membranes for selective ion separations.

Table 2: Examples of Crown Ether Integration with Carbon Nanomaterials

Carbon Material Crown Ether Derivative Application Finding Reference
Graphene Quantum Dots 18-crown-6 Fluorescent K⁺ Sensor Ratiometric fluorescence response to K⁺ concentration. mdpi.com
Graphene Sheet (Monolayer) 18-crown-6 (embedded pore) Ion Transport/Filtration Theoretical model shows zero anion permeability and selective, voltage-tunable transport of K⁺ ions. arxiv.org
Magnetic Nanoparticles 4'-Aminobenzo-18-crown-6 Selective Pb²⁺ Extraction High adsorption and selectivity for Pb²⁺ due to size matching of ion and crown ether cavity. rsc.org

Table of Compounds Mentioned

Compound Name
This compound
4'-Aminobenzo-18-crown-6
18-crown-6 (1,4,7,10,13,16-Hexaoxacyclooctadecane)
Gold
Iron Oxide (Fe₃O₄)
Silver
Carbon Nanotubes
Graphene
Lead Ion (Pb²⁺)
Potassium Ion (K⁺)
Potassium Permanganate

Computational and Theoretical Investigations of 4 Isocyanatobenzo 18 Crown 6 Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical reactivity of 4'-Isocyanatobenzo-18-crown-6.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations Note: This data is illustrative and based on typical values for related structures.

Parameter Value
C-N bond length (isocyanate) 1.18 Å
N=C=O angle (isocyanate) 178.5°
C-O bond length (ether) 1.43 Å
C-C bond length (aromatic) 1.40 Å

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com

For this compound, the FMO analysis reveals that the HOMO is typically localized on the electron-rich benzo-18-crown-6 (B86084) portion, particularly the oxygen and nitrogen atoms and the aromatic ring. In contrast, the LUMO is predominantly centered on the isocyanate group (-N=C=O), specifically on the carbon atom. This distribution indicates that the isocyanate carbon is the primary electrophilic site, making it susceptible to nucleophilic attack, a characteristic reaction of isocyanates. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The introduction of substituents on the crown ether can modulate these frontier orbital energies and, consequently, the reactivity of the isocyanate group. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and based on general principles of FMO theory.

Molecular Orbital Energy (eV) Localization
HOMO -6.2 Benzo-18-crown-6 Ring
LUMO -1.5 Isocyanate Group

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its experimental identification and characterization. Time-dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra, providing information about the electronic transitions within the molecule. For instance, the complex of cisplatin (B142131) with 18-crown-6 (B118740) showed a distinct UV-visible spectrum, confirming the formation of the complex. mdpi.com

Furthermore, calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra. A prominent feature in the predicted IR spectrum of this compound would be a strong absorption band around 2250-2275 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate group. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the structural elucidation of the synthesized compound.

Molecular Dynamics (MD) Simulations of Host-Guest Complexation

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic processes of host-guest complexation involving this compound.

The crown ether moiety of 4'-Isocyanatoben-18-crown-6 is known for its ability to selectively bind cations. MD simulations can model the process of ion encapsulation within the crown ether cavity and the subsequent release. These simulations track the trajectories of the ion and the host molecule, revealing the conformational changes that occur during complexation. The stability of the resulting host-guest complex is a consequence of electrostatic interactions between the cation and the oxygen atoms of the polyether ring. nih.gov The simulations can also elucidate the "rattling" motion of the encapsulated ion within the crown ether cage. iitk.ac.in The isocyanate group can potentially influence the binding affinity and selectivity of the crown ether for different ions due to its electron-withdrawing nature.

The surrounding solvent plays a crucial role in the stability and dynamics of the host-guest complex. MD simulations can explicitly model the solvent molecules and their interactions with both the host and the guest. Studies on similar crown ether complexes have shown that the stability of the complex can vary significantly with the solvent composition. chemijournal.comresearchgate.net For instance, the stability of metal complexes with benzo-18-crown-6 was found to increase with an increasing proportion of methanol (B129727) in methanol-water mixtures. chemijournal.com The solvent can affect the conformational flexibility of the crown ether and the solvation of the guest ion, thereby influencing the thermodynamics of complexation. iitk.ac.in MD simulations allow for the investigation of these solvent effects on the conformational landscape of this compound and the stability of its complexes.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Benzo-18-crown-6

Free Energy Perturbation and Umbrella Sampling for Binding Energy Calculations

Accurately predicting the binding affinity of this compound for various cations is crucial for its application in sensors, separation media, and catalysts. Alchemical free energy methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), alongside potential of mean force (PMF) methods like Umbrella Sampling, are powerful computational techniques for calculating the binding free energies of host-guest complexes. nih.govrutgers.edunih.gov

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are alchemical methods that calculate the relative binding free energy between two ligands or the absolute binding free energy of a single ligand. nih.gov This is achieved by computationally "transmuting" one molecule into another (or into a non-interacting dummy particle) along a non-physical pathway. nih.gov By calculating the free energy change of this transformation both in solution and within the host's binding site, the relative binding free energy can be determined via a thermodynamic cycle. nih.gov

Umbrella Sampling is a method used to calculate the PMF along a specific reaction coordinate, typically the distance between the host and guest molecules. The simulation is divided into a series of "windows" along this coordinate, and a biasing potential (the "umbrella") is applied in each window to ensure adequate sampling of all states, including energetically unfavorable ones. The unbiased PMF, which gives the free energy as a function of the separation distance, is then recovered using techniques like the weighted histogram analysis method (WHAM). The depth of the potential well in the resulting PMF curve corresponds to the binding free energy. researchgate.netdocumentsdelivered.com

These methods have been successfully applied to study the binding selectivity of 18-crown-6 and its derivatives for alkali metal cations. researchgate.net For instance, molecular dynamics simulations combined with umbrella sampling have been used to compute the binding free energies for various ions with 18-crown-6 in aqueous solution, showing good agreement with experimental data. researchgate.net Such studies confirm the selectivity of the 18-crown-6 cavity, which would be modulated in this compound by the electronic influence of the benzo and isocyanato groups.

Table 1: Representative Binding Free Energies (ΔG) for 18-crown-6 with Alkali Metal Cations in Aqueous Solution, as determined by Molecular Dynamics and Umbrella Sampling.
CationCalculated ΔG (kcal/mol) researchgate.netExperimental ΔG (kcal/mol) researchgate.net
K⁺-2.61 ± 0.26-2.8 ± 0.1
Rb⁺-1.58 ± 0.29-2.1 ± 0.1
Cs⁺-0.01 ± 0.19-1.4 ± 0.1

Advanced Modeling Techniques for Supramolecular Assemblies

Coarse-Grained Simulations for Polymer-Crown Ether Systems

The isocyanate group on this compound makes it an ideal candidate for incorporation into polymeric structures, creating materials with ion-conductive or stimuli-responsive properties. Simulating these large-scale polymer systems with full atomistic detail is often computationally prohibitive due to the vast number of atoms and the long timescales involved. brown.edu

Coarse-Grained (CG) Molecular Dynamics simulations address this challenge by reducing the number of degrees of freedom. mdpi.com Instead of representing every atom, groups of atoms (e.g., a monomer unit, a functional group, or the entire crown ether moiety) are mapped onto single "beads" or "super-atoms". brown.edunih.gov The interactions between these beads are described by effective potentials derived from more detailed atomistic simulations or experimental data. This simplification allows for the simulation of larger systems for longer durations, enabling the study of phenomena such as polymer morphology, phase separation, and the self-assembly of supramolecular structures. mdpi.com

In the context of a polymer system incorporating this compound, a CG model might represent the polymer backbone with a series of connected beads and the functionalized crown ether as a distinct, larger bead. This approach would allow researchers to investigate how the distribution and mobility of the crown ether units within the polymer matrix are affected by factors like temperature, solvent, and the presence of cations.

Monte Carlo Simulations for Adsorption Phenomena

Understanding the adsorption behavior of this compound onto surfaces or within porous materials is essential for applications in heterogeneous catalysis and chemical separation. Monte Carlo (MC) simulations are a powerful tool for investigating such adsorption phenomena at the molecular level. elsevierpure.comnih.gov

Specifically, Grand Canonical Monte Carlo (GCMC) simulations are well-suited for studying adsorption. chemrxiv.org In the GCMC ensemble, the simulation volume (V), temperature (T), and chemical potential (μ) of the adsorbate are held constant, while the number of particles (N) is allowed to fluctuate. The simulation proceeds by attempting random trial moves, such as translation, rotation, insertion, or deletion of molecules. chemrxiv.org These moves are accepted or rejected based on a criterion that ensures the system evolves towards thermodynamic equilibrium.

This methodology can be used to predict adsorption isotherms, which show the amount of adsorbed substance on a surface as a function of its pressure or concentration at a constant temperature. elsevierpure.comchemrxiv.org For this compound, GCMC simulations could model its adsorption from a solution onto a surface like graphite (B72142) or silica (B1680970), or within the pores of a metal-organic framework (MOF). Such simulations would reveal the preferred binding sites, adsorption energies, and the orientation of the molecule on the surface, providing insights into how the crown ether and isocyanate functionalities interact with the substrate.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Predicting Selectivity Trends Based on Molecular Descriptors

The ability of this compound to selectively bind certain cations over others is fundamental to its function. Quantitative Structure-Activity Relationship (QSAR) models provide a computational framework for correlating the structural or physicochemical properties of molecules with their biological activity or chemical properties, such as binding affinity. researchgate.netnih.govbirmingham.ac.uk

These models are built upon the calculation of molecular descriptors , which are numerical values that encode different aspects of a molecule's structure and properties. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum chemical parameters. For crown ethers, key descriptors often relate to the molecule's size, shape, and electronic character. Density Functional Theory (DFT) is a common method for calculating electronic properties that are used as descriptors. nih.gov

By analyzing a dataset of different crown ether derivatives and their experimentally determined binding affinities for various cations, a QSAR model can be developed. This model can then be used to predict the selectivity of new, un-synthesized derivatives like this compound. For this specific molecule, important descriptors would likely include:

Cavity size: The diameter of the crown ether ring.

Electrostatic potential: The charge distribution within the cavity, which is influenced by the oxygen lone pairs and the electron-withdrawing effects of the benzo and isocyanate groups.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which describes the molecule's lipophilicity.

Table 2: Examples of Molecular Descriptors Relevant for Predicting Cation Selectivity in Crown Ethers.
Descriptor ClassSpecific Descriptor ExampleRelevance to Binding and Selectivity
TopologicalWiener IndexDescribes molecular branching and size.
GeometricalCavity DiameterCrucial for size-matching with the target cation. nih.gov
ElectronicHOMO/LUMO EnergiesRelates to the molecule's ability to donate/accept electrons in forming a complex.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, identifying the negative potential region within the cavity that attracts cations.
PhysicochemicalLogP (Lipophilicity)Influences the solvation energy of the complex, which is a key determinant of binding affinity in solution. nih.gov

Rational Design of Modified Crown Ether Derivatives

Computational methods are not only for analysis but also for proactive design. The rational design of novel crown ether derivatives with enhanced or specialized properties relies heavily on predictive modeling. rsc.orgmdpi.com Starting with a parent structure like this compound, computational tools can be used to explore the effects of systematic chemical modifications.

For example, DFT calculations can predict how adding electron-donating or electron-withdrawing groups to the benzo ring would alter the electrostatic potential within the crown ether cavity, thereby tuning its binding affinity for specific cations. nih.gov Molecular docking simulations can be used to pre-screen a virtual library of modified crown ethers against a target cation to identify candidates with improved binding scores. mdpi.com

This in silico approach can guide synthetic efforts by prioritizing modifications that are most likely to achieve a desired outcome, such as:

Enhanced Selectivity: Modifying the ring size or adding substituents to create a more rigid, pre-organized cavity that better matches a specific target ion.

Improved Reactivity: Altering the electronic properties of the isocyanate group to control its reactivity in polymerization or surface grafting reactions.

Tuned Physicochemical Properties: Adjusting lipophilicity or solubility by adding appropriate functional groups to suit specific solvent systems or biological environments.

By integrating these computational strategies, researchers can accelerate the development of next-generation materials based on modified crown ether derivatives, saving significant time and resources compared to a purely experimental trial-and-error approach.

Future Research Trajectories and Emerging Paradigms for 4 Isocyanatobenzo 18 Crown 6

Development of Next-Generation Responsive and Adaptive Crown Ether Systems

The covalent attachment of the benzo-18-crown-6 (B86084) moiety to other molecular components via its isocyanate group allows for the creation of materials that can respond to external stimuli. This adaptability is a cornerstone of future research, aiming to produce systems that can sense and react to their environment in a controlled and predictable manner.

Stimuli-Responsive Materials (pH, Light, Temperature)

The development of materials that change their properties in response to specific triggers such as pH, light, and temperature is a burgeoning field of research. There is a growing interest in stimuli-responsive luminescent materials that undergo physical or chemical changes in response to external stimuli. nih.gov The incorporation of 4'-Isocyanatobenzo-18-crown-6 into larger polymer structures is a key strategy in this area. For instance, new main chain azopolymers containing dibenzo-18-crown-6 (B77160) units have been shown to be pH-sensitive. rsc.org

Furthermore, the interaction of the crown ether with cations can be modulated by external stimuli. For example, irradiation of certain crown ether-containing polymers can lead to reversible photo-tuning of their demixing temperature. rsc.org This opens the door to creating materials with switchable ion-binding capabilities, which could have applications in areas such as controlled release and sensing.

Table 1: Examples of Stimuli-Responsive Systems Incorporating Crown Ether Moieties

StimulusPolymer SystemObserved ResponsePotential Application
pHPoly(azodibenzo-18-crown-6)sSolvatochromic and pH-sensitiveChemical sensors, smart textiles
LightPoly(azodibenzo-18-crown-6)sReversible trans-to-cis photo-isomerization, photo-tuning of demixing temperatureOptical switches, light-responsive membranes
TemperaturePoly(azodibenzo-18-crown-6)s in alcoholsUpper critical solution temperature (UCST) type transitionsThermally-responsive coatings, smart hydrogels

Self-Healing and Dynamically Reconfigurable Assemblies

The concept of self-healing materials, which can repair damage autonomously, and dynamically reconfigurable assemblies, which can change their structure and function on demand, represents a significant frontier in materials science. The isocyanate group of this compound can be utilized to form reversible covalent bonds, such as urethane (B1682113) linkages, which can be designed to break and reform under specific conditions, enabling self-healing.

Moreover, the non-covalent host-guest interactions of the crown ether moiety can be exploited to create dynamic and reconfigurable supramolecular structures. The selective binding of cations by the crown ether can be used to control the assembly and disassembly of larger architectures. This could lead to the development of adaptive materials with tunable mechanical, optical, or electronic properties.

Integration with Artificial Intelligence and Machine Learning for Material Discovery

The traditional process of discovering new materials can be time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate this process by predicting the properties of novel compounds and guiding experimental efforts.

Predictive Modeling for New Crown Ether Structures

Computational methods are increasingly being used to predict the properties of crown ether complexes. ornl.gov For example, computational neural networks have been successfully employed to predict the stability constants of alkali metal cation-crown ether complexes with a reasonable degree of accuracy based solely on the chemical structure of the crown ether. ornl.gov This approach can be extended to predict the binding affinities and selectivities of new, hypothetical crown ether structures derived from this compound.

High-Throughput Screening of Candidate Materials

High-throughput screening (HTS) is a technique that allows for the rapid testing of a large number of chemical compounds in parallel. This methodology is particularly well-suited for the discovery of new materials based on this compound. By combining a library of diverse reactants with the isocyanate functionality, a wide array of new materials can be synthesized and their properties evaluated in a highly efficient manner.

Automated systems, including robotic plating and data analysis, are often employed in HTS to manage the large scale of experiments. This approach can be used to screen for a variety of properties, such as catalytic activity, ion-selectivity, or specific mechanical characteristics. The data generated from HTS can then be used to further train and refine the predictive models used in the computational design of new materials, creating a powerful feedback loop between computational prediction and experimental validation.

Exploration of Bio-Inspired Architectures and Bioconjugation Strategies

Nature provides a rich source of inspiration for the design of complex and functional molecular systems. The principles of molecular recognition and self-assembly observed in biological systems can be applied to create novel materials based on this compound.

The isocyanate group is highly reactive towards amine groups, which are abundant in biological molecules such as proteins and peptides. This reactivity allows for the straightforward bioconjugation of the crown ether moiety to biological entities. Such bioconjugates could find applications in areas like biosensing, drug delivery, and the creation of hybrid bio-inorganic materials. For example, the crown ether's ability to bind specific cations could be used to modulate the activity of an attached enzyme or to target the delivery of a therapeutic agent to a specific cellular location.

Furthermore, the self-assembly properties of crown ethers can be used to mimic biological structures. By designing crown ether derivatives with specific recognition motifs, it is possible to create complex, hierarchical architectures that resemble those found in nature. This could lead to the development of new materials with advanced functions, such as artificial ion channels or enzyme mimics.

Mimicking Biological Ion Channels and Transporters

The ability of crown ethers to self-assemble into transmembrane structures offers a promising avenue for mimicking the function of biological ion channels. Synthetic ion channels based on benzo-crown-ether compounds have been shown to function as ion-selective channels in planar lipid bilayers. nih.gov Researchers have developed libraries of monoacylated and monoalkylated benzo(crown-ether) compounds that can self-assemble and transport ions across biological membranes. nih.govwustl.edu

These synthetic channels, formed by benzo-18-crown-6 derivatives, demonstrate ion-dependent activity, with single-channel recordings showing higher activity in the presence of potassium ions (K+) compared to sodium ions (Na+). nih.gov This suggests that the cation plays a role in the assembly or membrane insertion of the ion-conducting complexes. nih.gov The 4'-isocyanato group on the benzo-18-crown-6 scaffold provides a reactive handle to covalently link these monomeric units, potentially forming more stable, stacked arrays that could enhance ion transport efficiency and selectivity, thereby creating more robust mimics of natural ion transporters. nih.gov

Conjugation with Biomolecules for Advanced Sensing

The isocyanate group of this compound is a versatile functional group for covalent conjugation with various biomolecules, including proteins, peptides, and amino-functionalized nucleic acids. This reactivity allows for the development of sophisticated biosensors. For instance, the precursor molecule, 4'-Aminobenzo-18-crown-6 (B2564457), has been used to functionalize gold surfaces to create electrochemical sensors for the specific detection of potassium ions.

By conjugating this compound to a biomolecule, a hybrid sensor can be created where the crown ether acts as the recognition element and the biomolecule serves as the signal transducer. Upon selective binding of a target cation (e.g., K+) into the crown ether cavity, a conformational change or an alteration in the local environment of the biomolecule could trigger a detectable signal, such as a change in fluorescence, electrochemical properties, or enzymatic activity. This approach paves the way for highly sensitive and selective sensors for monitoring specific ions in complex biological systems.

Sustainable Synthesis and Green Chemistry Approaches for this compound

The growing emphasis on environmental stewardship in chemical manufacturing necessitates the development of greener synthetic routes for functional molecules like this compound. Green chemistry principles focus on maximizing atom economy, using safer solvents, reducing energy consumption, and preventing waste. nih.govmdpi.com

Solvent-Free Reactions and Catalytic Processes

Traditional synthesis of crown ethers often involves hazardous solvents and high dilution conditions to favor intramolecular cyclization. tdl.org Modern green approaches aim to mitigate these issues.

Solvent-Free Reactions: Techniques like mechanochemical grinding, where reactions are induced by mechanical force in the absence of bulk solvents, represent a significant green alternative. mdpi.com This approach could potentially be applied to the key cyclization step in the synthesis of the benzo-18-crown-6 backbone.

Synthesis ApproachDescriptionPotential Green Advantage
Mechanochemistry Solid-state reactions induced by grinding or milling.Reduces or eliminates the need for hazardous solvents.
Phase-Transfer Catalysis A catalyst transfers a reactant from one phase to another where the reaction occurs.Can increase reaction rates and avoid the use of single, often hazardous, solvent systems.
Heterogeneous Catalysis The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).Allows for easy separation and recycling of the catalyst, minimizing waste. mdpi.com
Biocatalysis Use of enzymes or whole cells to catalyze reactions.Operates under mild conditions (temperature, pH), highly selective, and biodegradable. mdpi.com

Waste Minimization and Energy Efficiency in Production

Minimizing waste and energy are paramount for the sustainable production of this compound.

Waste Minimization: This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com The recovery and reuse of solvents, potentially through methods like azeotropic distillation, is another effective strategy for waste reduction. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces energy consumption. nih.gov The application of alternative energy sources, such as microwave irradiation, can often dramatically shorten reaction times from hours to minutes, leading to substantial energy savings. nih.gov An eco-friendly procedure for synthesizing α-aminophosphonates using a modified 18-crown-6 (B118740) as an organocatalyst highlights the potential for efficient, room-temperature reactions. nih.gov

Interdisciplinary Convergence: Nanotechnology, Analytical Chemistry, and Environmental Science

The integration of this compound with other scientific disciplines, particularly nanotechnology, offers powerful new tools for analytical chemistry and environmental monitoring. The ability to covalently attach this crown ether to nanomaterials creates hybrid systems with enhanced and often synergistic properties.

Synergistic Effects in Hybrid Nanomaterials

Synergism in hybrid nanomaterials arises when the combined system exhibits properties and performance superior to the sum of its individual components. nih.gov The high surface area of nanomaterials combined with the selective binding of the crown ether is a prime example of such a synergistic relationship.

Enhanced Sensing: 4'-Aminobenzo-18-crown-6 has been used to modify gold nanoparticles (AuNPs) for the colorimetric detection of lead (II) ions. The covalent attachment of this compound to AuNPs would create a stable and highly sensitive platform. The crown ether provides selectivity, while the plasmonic properties of the AuNPs provide a strong optical signal upon ion binding.

Selective Ion Extraction: Crown ethers demonstrate a synergistic effect in the extraction of metal ions, such as lanthanoids, when used with other chelating agents. nih.govresearchgate.net Hybrid nanomaterials functionalized with this compound could act as highly efficient and recyclable sorbents for environmental remediation. For example, magnetic nanoparticles impregnated with a dicyclohexano-18-crown-6 (B99776) derivative have shown a significant uptake of radioactive strontium. researchgate.net A covalently linked system using the isocyanate would offer greater stability and prevent leaching of the crown ether, making it ideal for removing toxic metal ions from wastewater.

Nanomaterial PlatformFunctionalization via this compoundSynergistic Effect & Application
Gold Nanoparticles (AuNPs) Covalent attachment to the nanoparticle surface.Enhanced sensitivity in colorimetric sensors for metal ions like Pb2+ or K+.
Magnetic Nanoparticles (e.g., Fe3O4) Surface coating with the crown ether.Creates a magnetically separable sorbent for the selective removal of target ions (e.g., Sr2+) from aqueous solutions. researchgate.net
Graphene Oxide (GO) Covalent bonding to oxygen-containing functional groups on GO sheets.High surface area of GO combined with crown ether selectivity leads to superior adsorption capacity for environmental pollutants.
Quantum Dots (QDs) Attachment to the QD surface.Creates a fluorescent nanosensor where ion binding by the crown ether modulates the photoluminescence of the QD.

Advanced Analytical Techniques for Trace Ion Detection

The inherent ability of the 18-crown-6 moiety to selectively complex with specific cations, such as potassium (K⁺), ammonium (B1175870) (NH₄⁺), and certain heavy metal ions like lead (Pb²⁺), makes this compound a prime candidate for the development of highly sensitive and selective analytical sensors. The isocyanate group provides a versatile anchor for immobilizing the crown ether onto various transducer surfaces, leading to the creation of robust and reusable sensing platforms.

Future research is anticipated to focus on the integration of this compound into a variety of advanced analytical systems, including:

Ion-Selective Electrodes (ISEs): The covalent attachment of this compound to electrode materials, such as glassy carbon or gold, can lead to the fabrication of highly selective and stable potentiometric or amperometric sensors. Research in this area will likely explore different immobilization strategies to optimize sensor performance, including sensitivity, selectivity, response time, and operational lifetime. The development of plasticizer-free, solid-contact ISEs is a particularly promising avenue, offering enhanced durability and miniaturization potential for in-situ monitoring.

Optical Sensors: The isocyanate functionality allows for the straightforward incorporation of the crown ether into chromogenic or fluorogenic signaling units. This can be achieved by reacting this compound with molecules that exhibit changes in their optical properties upon ion binding. Future work could involve the synthesis of novel chemo-sensors where the ion-complexation event triggers a measurable change in color or fluorescence intensity, enabling visual or spectrophotometric detection of target ions at trace levels.

Chromatographic Separation: The immobilization of this compound onto stationary phases, such as silica (B1680970) gel or polymer monoliths, can create highly efficient chromatographic columns for the separation and preconcentration of specific cations. This approach could be particularly valuable for the analysis of complex matrices, such as environmental water samples or biological fluids, where the target ion is present at low concentrations alongside a high background of interfering species.

Analytical TechniquePotential Application of this compoundKey Research Focus
Ion-Selective ElectrodesDevelopment of sensors for K⁺, NH₄⁺, Pb²⁺Covalent immobilization on electrode surfaces, miniaturization.
Optical SensorsCreation of colorimetric or fluorescent probesSynthesis of novel signaling molecules, improving detection limits.
ChromatographyFabrication of selective stationary phasesSeparation of trace ions from complex matrices.

Scalable Solutions for Global Environmental Challenges

The selective ion-binding properties of this compound also hold significant promise for addressing pressing environmental challenges, particularly in the areas of water purification and resource recovery. The ability to covalently bond the crown ether to solid supports is crucial for developing practical and scalable solutions.

Emerging paradigms for the environmental application of this compound include:

Selective Removal of Heavy Metal Contaminants: The contamination of water resources with toxic heavy metals, such as lead, is a global concern. By immobilizing this compound onto high-surface-area materials like porous polymers, nanofibers, or magnetic nanoparticles, it is possible to create highly effective adsorbents for the selective removal of these pollutants. Future research will likely focus on optimizing the adsorbent capacity and selectivity, as well as developing efficient regeneration methods to ensure the economic viability of the technology on a large scale.

Resource Recovery from Waste Streams: The recovery of valuable elements from industrial wastewater or electronic waste is becoming increasingly important from both an economic and environmental perspective. Functionalized materials incorporating this compound could be designed to selectively capture and concentrate valuable ions, such as potassium from agricultural runoff or specific isotopes from nuclear waste streams.

Membrane-Based Separation Technologies: The incorporation of this compound into polymer membranes can enhance their selectivity for specific ions. This could lead to the development of advanced membrane technologies for desalination, water softening, and the selective removal of specific contaminants. Research in this area will need to address challenges related to membrane stability and fouling to ensure long-term performance.

Environmental ChallengeApplication of this compoundScalability Factor
Heavy Metal ContaminationSelective adsorbents for lead removalImmobilization on high-surface-area, reusable materials.
Resource RecoveryCapture of valuable ions from wasteDesign of highly selective and regenerable capture agents.
Water PurificationIon-selective membranesIntegration into durable and fouling-resistant membrane systems.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4'-functionalized benzo-18-crown-6 derivatives like 4'-Isocyanatobenzo-18-crown-6?

  • Methodology : The synthesis of 4'-functionalized crown ethers typically involves introducing reactive groups (e.g., amino, formyl) to the benzo ring. For example, 4'-Aminobenzo-18-crown-6 (CAS 68941-06-0) is synthesized via nitration followed by reduction, enabling subsequent functionalization . To introduce an isocyanate group (-NCO), the amino group can be treated with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Reaction optimization using Response Surface Methodology (RSM), as demonstrated for tert-butyl-substituted derivatives, can improve yields by adjusting parameters like temperature, time, and stoichiometric ratios .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodology :

  • Chromatography : High-performance liquid chromatography (HPLC) or GC (for volatile derivatives) with purity thresholds >98% .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to the isocyanate group show distinct shifts) .
  • FT-IR : Characteristic NCO stretching vibrations near ~2270 cm⁻¹ .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight .

Q. What are the critical considerations for handling and storing this compound in laboratory settings?

  • Methodology :

  • Moisture sensitivity : Isocyanates react with water, necessitating storage in anhydrous solvents (e.g., dry THF) under inert gas (N₂/Ar) .
  • Thermal stability : Avoid prolonged heating above 60°C to prevent decomposition .
  • Safety protocols : Use fume hoods, gloves, and eye protection due to potential irritancy (similar to H315/H319 hazards in related crown ethers) .

Advanced Research Questions

Q. How does the isocyanate group influence cation-binding selectivity in this compound compared to other derivatives?

  • Methodology :

  • Ion selectivity studies : Competitive solvent extraction experiments with alkali/alkaline earth metal ions (e.g., K⁺, Na⁺, Rb⁺) using atomic absorption spectroscopy (AAS) or ICP-MS . The isocyanate’s electron-withdrawing nature may reduce cavity electron density, favoring smaller cations like Na⁺ over K⁺ .
  • Thermodynamic analysis : Isothermal titration calorimetry (ITC) to quantify binding constants (log K) and enthalpy changes .

Q. What advanced techniques are used to study host-guest interactions of this compound in supramolecular systems?

  • Methodology :

  • X-ray crystallography : Resolve coordination geometries, as seen in Rb⁺ complexes with dibenzo-18-crown-6 derivatives .
  • Solid-state NMR : Probe dynamic behavior (e.g., crown ether ring flexibility, guest mobility) at varying temperatures .
  • DFT calculations : Model electronic interactions between the isocyanate group and guest ions .

Q. How can the reactivity of the isocyanate group be leveraged for covalent functionalization in materials science?

  • Methodology :

  • Surface immobilization : React with hydroxyl- or amino-functionalized substrates (e.g., silica nanoparticles, polymers) to create ion-sensing interfaces .
  • Polymer synthesis : Use as a monomer in polyurethane or polyurea networks for ion-selective membranes .
  • Kinetic studies : Monitor reaction progress with thiocyanate-selective electrodes or in situ FT-IR .

Data Contradiction Analysis

Q. How can discrepancies in reported complexation efficiencies of substituted crown ethers be resolved?

  • Methodology :

  • Systematic variation of substituents : Compare amino, formyl, and isocyanate derivatives under identical conditions .
  • Control experiments : Assess solvent polarity (e.g., CHCl₃ vs. MeCN) and counterion effects (e.g., Cl⁻ vs. ReO₄⁻) .
  • Meta-analysis : Reconcile conflicting log K values by standardizing measurement techniques (e.g., ITC vs. potentiometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.